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  • Product: 6-nitro-4-(trifluoromethyl)-1H-indazole
  • CAS: 1169788-32-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)

Abstract This technical guide provides a comprehensive, in-depth analysis of 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industrie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, and the strategic incorporation of nitro and trifluoromethyl groups offers unique opportunities for modulating physicochemical properties and creating versatile intermediates for drug discovery.[1][2][3] This document details the compound's chemical identity, a robust synthesis protocol with mechanistic insights, its potential applications in research and development, and essential safety and handling information. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Core Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and synthesis. 6-nitro-4-(trifluoromethyl)-1H-indazole is a specifically substituted indazole with distinct characteristics.

1.1. Chemical Identification

The following table summarizes the key identifiers for 6-nitro-4-(trifluoromethyl)-1H-indazole.

IdentifierValueSource
Compound Name 6-nitro-4-(trifluoromethyl)-1H-indazoleChemScene[4]
CAS Number 1169788-32-2ChemScene[4]
Molecular Formula C₈H₄F₃N₃O₂ChemScene[4]
Molecular Weight 231.13 g/mol ChemScene[4]
SMILES O=c1cc(C(F)(F)F)c2cn[nH]c2c1ChemSrc[5]
InChIKey OQSAMGQYHIMFPN-UHFFFAOYSA-NChemSrc[5]
1.2. Physicochemical Data

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The data below has been aggregated from chemical supplier databases and computational models.

PropertyValueSource
Physical State Solid (predicted)-
Topological Polar Surface Area (TPSA) 74.50 ŲChemSrc[5]
LogP (octanol-water partition coefficient) 3.013ChemSrc[5]
Storage Conditions Sealed in dry, 2-8°CChemScene[4]
Purity ≥98% (typical commercial grade)ChemScene[4]
Synthesis Protocol and Mechanistic Rationale
2.1. Causality and Experimental Design

The chosen method is an electrophilic aromatic substitution (nitration) using a classic nitrating mixture of concentrated sulfuric and nitric acids.

  • Role of Sulfuric Acid (H₂SO₄): Sulfuric acid serves two critical functions. First, it acts as a proton source to protonate nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. Second, it serves as the solvent and a dehydrating agent, absorbing the water generated during the reaction and driving the equilibrium towards product formation.

  • Regioselectivity: The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The indazole nucleus itself has a complex directing influence. In this case, nitration is expected to occur at the C6 position, which is para to the pyrazole nitrogen (N1) and meta to the -CF₃ group at C4, leading to the desired product.

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration (dinitration) and the formation of undesired side products. It also ensures the reaction proceeds safely.

2.2. Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize 6-nitro-4-(trifluoromethyl)-1H-indazole via regioselective nitration of 4-(trifluoromethyl)-1H-indazole.

Materials:

  • 4-(trifluoromethyl)-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)-1H-indazole (1.0 eq). Place the flask in an ice/water bath to cool.

  • Acid Addition: Slowly and carefully, add concentrated sulfuric acid (approx. 5 mL per gram of starting material) to the flask while stirring. Continue stirring in the ice bath until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled beaker or dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.05 eq). This process is highly exothermic and must be performed in an ice bath with extreme caution.

  • Nitration Reaction: Cool the solution of the starting material in sulfuric acid to 0-5 °C. Using the dropping funnel, add the pre-cooled nitrating mixture dropwise over 30-45 minutes. It is critical to monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The crude solid can be further purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-nitro-4-(trifluoromethyl)-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.3. Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-(trifluoromethyl) -1H-indazole in conc. H₂SO₄ C Dropwise addition of Nitrating Mix at 0-5°C A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) B->C D Stir & Monitor by TLC C->D E Quench on Ice D->E F Filter & Wash Solid E->F G Column Chromatography F->G H Pure 6-nitro-4-(trifluoromethyl) -1H-indazole G->H

Figure 1: Workflow for the nitration of 4-(trifluoromethyl)-1H-indazole.
Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3] The specific substitution pattern of 6-nitro-4-(trifluoromethyl)-1H-indazole makes it a particularly valuable intermediate.

3.1. The Role of the Indazole Scaffold

Indazoles are often used as bioisosteres for indoles or phenols. The bicyclic system provides a rigid framework for orienting substituents to interact with protein binding pockets. The N-H group can act as a hydrogen bond donor, while the pyrazole nitrogen can act as a hydrogen bond acceptor, enabling diverse binding interactions. This versatility is why many kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[2]

3.2. Strategic Value of Substituents
  • Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a key strategy in drug design.[7][8][9] Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties.[10] Key benefits include:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s, often blocking a potential site of metabolism.[11]

    • Increased Binding Affinity: The -CF₃ group can improve binding to protein targets through favorable hydrophobic or dipole interactions.

    • Improved Bioavailability: By increasing lipophilicity, the -CF₃ group can enhance a molecule's ability to cross cell membranes.[10]

  • Nitro (-NO₂) Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. Its primary utility in a building block like this is its potential for chemical transformation. The nitro group can be readily reduced to an amine (-NH₂). This amine then serves as a key point for diversification, allowing chemists to attach a wide array of different chemical groups through amide bond formation, sulfonamide formation, or reductive amination, enabling the rapid generation of compound libraries for screening.

3.3. Logical Framework for Application

The logical application of this compound in a drug discovery program is illustrated below. It begins with the core scaffold, which is then elaborated using the versatile nitro group to create a library of diverse compounds for biological screening.

G cluster_diversification Library Synthesis A Core Scaffold 6-nitro-4-(trifluoromethyl) -1H-indazole B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A:f0->B C Key Intermediate 6-amino-4-(trifluoromethyl) -1H-indazole B->C:f0 D Amide Coupling (R-COCl) C:f0->D E Sulfonamide Formation (R-SO₂Cl) C:f0->E F Reductive Amination (R-CHO, NaBH(OAc)₃) C:f0->F G Diverse Compound Library for Biological Screening D->G E->G F->G

Figure 2: Drug discovery workflow using the title compound.
Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-nitro-4-(trifluoromethyl)-1H-indazole is not publicly available, data from closely related nitroindazole compounds can be used to establish a precautionary handling protocol.[12] Substituted nitroaromatic compounds should always be handled with care.

4.1. Hazard Identification (based on related compounds)
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Skin Corrosion/Irritation: May cause skin irritation.[12]

  • Eye Damage/Irritation: May cause serious eye irritation.[12]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[12]

4.2. Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3. Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C.[4]

  • Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.

Conclusion

6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its structure combines the privileged indazole scaffold with two strategically important functional groups: a trifluoromethyl group to enhance metabolic stability and binding affinity, and a synthetically versatile nitro group. The synthesis protocol outlined in this guide provides a reliable pathway to access this valuable intermediate. For researchers in medicinal chemistry, this compound represents a powerful starting point for the development of new libraries of bioactive molecules, particularly in the pursuit of kinase inhibitors and other targeted therapies.

References
  • Drag, M. & Salvesen, G. S. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • R Discovery (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. Available at: [Link]

  • Hovione (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • PubMed (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • PMC (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • ACS Publications (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review (2016). ResearchGate. Available at: [Link]

  • PMC (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • PMC (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC. Available at: [Link]

  • Google Patents (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • ResearchGate (n.d.). Synthesis of Functionalized 4-Fluoropyridazines. ResearchGate. Available at: [Link]

  • Rsc.org (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]

  • ChemSrc (2026). 6-nitro-4-trifluoromethyl-1H-indazole structure. chemsrc.com. Available at: [Link]

  • PubChem (n.d.). 6-Nitroindazole. PubChem. Available at: [Link]

  • PMC (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. Available at: [Link]

  • PMC (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC. Available at: [Link]

  • PubChem (n.d.). 6-(trifluoromethyl)-1H-indazole. PubChem. Available at: [Link]

  • ACS Publications (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • PMC (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. Available at: [Link]

Sources

Exploratory

6-nitro-4-(trifluoromethyl)-1H-indazole chemical properties

An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals. Executive Summary In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged bioisostere for purines and indoles, frequently deployed in the design of ATP-competitive kinase inhibitors. The compound 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) represents a highly specialized, functionally dense building block.

The strategic placement of a trifluoromethyl (-CF₃) group at the C4 position and a nitro (-NO₂) group at the C6 position creates a unique electronic topology. The -CF₃ group enhances metabolic stability and lipophilicity while shielding the upper hemisphere of the indazole core. Concurrently, the C6-nitro group serves as a versatile synthetic handle, primed for reduction and subsequent cross-coupling. This whitepaper elucidates the physicochemical nuances, retrosynthetic logic, and field-proven experimental protocols for manipulating this high-value intermediate.

Physicochemical Profiling & Structural Dynamics

The reactivity of 6-nitro-4-(trifluoromethyl)-1H-indazole is dictated by the push-pull electronic effects of its substituents. The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms, with the 1H tautomer heavily favored in solution.

The strong inductive electron-withdrawing effect (-I) of the C4-CF₃ group, combined with the mesomeric (-M) and inductive effects of the C6-NO₂ group, significantly depletes the electron density of the aromatic system. This electronic depletion renders the core highly resistant to electrophilic aromatic substitution (S_E_Ar) but exceptionally stable against oxidative degradation. Furthermore, these electron-withdrawing groups lower the pKₐ of the N1-proton, making it more acidic than a standard unsubstituted indazole, which dictates the choice of base during N-alkylation or protection steps.

Quantitative Data Summary
ParameterValuePharmacological / Synthetic Rationale
CAS Registry Number 1169788-32-2Primary identifier for procurement and database indexing.
Molecular Formula C₈H₄F₃N₃O₂-
Molecular Weight 231.13 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
SMILES String O=N(=O)c1cc(C(F)(F)F)c2c(c1)n[nH]c2Defines the specific regiochemistry (C4-CF₃, C6-NO₂).
Topological Polar Surface Area 74.6 ŲOptimal for balancing aqueous solubility and membrane permeability.
LogP (Calculated) ~2.8The CF₃ group significantly enhances lipophilicity compared to the unsubstituted indazole.

Retrosynthetic Analysis & Synergistic Directing Effects

Synthesizing the specific 4,6-disubstitution pattern of this indazole requires precise control over regiochemistry. The most robust pathway employs a modified Jacobson indazole synthesis starting from 2-methyl-3-(trifluoromethyl)aniline.

The critical step is the regioselective nitration of the aniline precursor. By conducting the nitration in concentrated sulfuric acid, the aniline is protonated to form an anilinium ion (-NH₃⁺). This transforms the normally ortho/para-directing amine into a strong meta-directing group.

  • The -NH₃⁺ group directs the incoming nitronium ion to C5.

  • The -CF₃ group at C3 is also a meta-director, pointing to C5.

  • The methyl group at C2 is an ortho/para-director, pointing to C5 (para).

This perfect alignment of synergistic directing effects ensures exclusive nitration at the C5 position, yielding 2-methyl-5-nitro-3-(trifluoromethyl)aniline, which is then diazotized and cyclized into the target indazole.

Synthesis A 2-Methyl-3-(trifluoromethyl)aniline (Protonated in H2SO4) B 2-Methyl-5-nitro-3-(trifluoromethyl)aniline A->B HNO3 / H2SO4 (Synergistic C5 Nitration) C 6-Nitro-4-(trifluoromethyl)-1H-indazole B->C 1. NaNO2, HCl 2. Intramolecular Cyclization

Figure 1: Retrosynthetic pathway exploiting synergistic directing effects.

Downstream Functionalization Strategies

To utilize this building block in drug discovery, the C6-nitro group is typically reduced to an amine. However, the resulting 6-amino-4-(trifluoromethyl)-1H-indazole possesses two nucleophilic centers: the newly formed C6-aniline and the indazole N1 position.

To ensure orthogonality during complex coupling reactions (such as Buchwald-Hartwig aminations or amide bond formations), the N1 position must be temporarily masked. A Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) protecting group is standard. The protection is highly regioselective for N1 over N2 due to steric hindrance from the adjacent C3-H and the intrinsic thermodynamic stability of the 1H-tautomer derivative.

Functionalization Start 6-Nitro-4-(trifluoromethyl)-1H-indazole Protect N1-Protection (Boc2O, DMAP) Start->Protect Step 1: Mask N1 Reduce Nitro Reduction (H2, Pd/C) Protect->Reduce Step 2: Unlock C6-Amine Amide Amide Coupling (R-COCl, Base) Reduce->Amide Route A: Acylation CrossCouple Buchwald-Hartwig (Ar-X, Pd-cat) Reduce->CrossCouple Route B: Arylation Deprotect Global Deprotection (TFA, DCM) Amide->Deprotect Step 4: Final Cleavage CrossCouple->Deprotect Step 4: Final Cleavage

Figure 2: Logic tree for orthogonal downstream functionalization.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must contain inherent feedback loops to validate success at each stage. The following methodologies are adapted from established patent literature and optimized bench practices[1][2][3].

Protocol 1: Regioselective Nitration of the Aniline Precursor

Objective: Synthesize 2-methyl-5-nitro-3-(trifluoromethyl)aniline.

  • Preparation: Cool 30 mL of concentrated H₂SO₄ to 0°C in an ice bath. Gradually add 5.0 g of 2-methyl-3-(trifluoromethyl)aniline.

    • Causality: The highly exothermic protonation requires strict temperature control to prevent substrate decomposition. The resulting anilinium sulfate ensures meta-direction.

  • Nitration: Dropwise add 1.35 mL of fuming HNO₃, maintaining the internal temperature below 15°C. Stir for 1 hour at 15–20°C.

  • Self-Validation & Workup: Pour the reaction mixture over crushed ice.

    • Validation Check: The immediate precipitation of a yellow solid indicates successful nitration. The highly polar starting anilinium sulfate is water-soluble, whereas the neutral, electron-deficient nitro product crashes out.

  • Extract with ethyl acetate, wash with saturated NaHCO₃ until pH is neutral, dry over Na₂SO₄, and concentrate.

Protocol 2: Diazotization and Indazole Cyclization

Objective: Form the 6-nitro-4-(trifluoromethyl)-1H-indazole core.

  • Diazotization: Suspend the nitrated precursor in a mixture of glacial acetic acid and aqueous HCl at 0°C. Slowly add a stoichiometric amount of aqueous NaNO₂.

    • Validation Check: The evolution of faint brown fumes (NOₓ) and the transition of the suspension to a clear diazonium solution confirm the formation of the diazonium salt.

  • Cyclization: Allow the reaction to warm to room temperature, then gently heat to 60°C for 2 hours.

    • Causality: The adjacent methyl group is highly activated by the electron-withdrawing -CF₃ and -NO₂ groups, facilitating tautomerization and rapid intramolecular attack onto the diazonium nitrogen.

  • Isolation: Cool to induce precipitation. Filter and wash with cold water to yield the target indazole.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the C6-nitro group to an amine without defluorination.

  • Setup: Dissolve the N1-protected 6-nitro-4-(trifluoromethyl)-1H-indazole in anhydrous methanol. Add 10% Pd/C (0.1 equiv by weight).

    • Causality: Methanol is chosen for its high hydrogen solubility. Pd/C is highly selective for nitro reduction and will not cleave the robust C-F bonds of the trifluoromethyl group under ambient pressure.

  • Reaction: Purge the flask with Argon, then backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature.

  • Self-Validation: Monitor the reaction by volumetric H₂ uptake.

    • Validation Check: The reaction is physically complete when H₂ consumption ceases (exactly 3 molar equivalents). TLC (UV illumination) will show the disappearance of the starting material and the appearance of a highly fluorescent, lower-R_f spot corresponding to the amine.

  • Filtration: Filter through a pad of Celite to remove the catalyst, taking care not to let the Pd/C dry out (fire hazard), and concentrate the filtrate.

References

  • Title: Patent US20110130415A1 - Preparation of 2-methyl-5-nitro-3-trifluoromethylaniline Source: Google Patents URL
Foundational

Structure Elucidation of 6-Nitro-4-(trifluoromethyl)-1H-indazole: A Comprehensive Technical Guide

Abstract The structural elucidation of highly functionalized heterocycles requires a self-validating analytical framework. 6-nitro-4-(trifluoromethyl)-1H-indazole is a privileged scaffold in medicinal chemistry, but its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of highly functionalized heterocycles requires a self-validating analytical framework. 6-nitro-4-(trifluoromethyl)-1H-indazole is a privileged scaffold in medicinal chemistry, but its electron-deficient nature and potential for prototropic tautomerism present unique analytical challenges. This whitepaper provides an in-depth, causality-driven guide to unambiguously determining the structure of this molecule using High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (


H, 

C,

F,

N), and FT-IR spectroscopy.

Structural Complexity & Analytical Strategy

The indazole core consists of a pyrazole ring fused to a benzene ring. In 6-nitro-4-(trifluoromethyl)-1H-indazole, the presence of two strongly electron-withdrawing groups—a nitro group (


) at C6 and a trifluoromethyl group (

) at C4—drastically alters the electronic distribution of the fused system.

The primary analytical challenge lies in defining the tautomeric state . Indazoles exist in an equilibrium between the


 and 

tautomers. While the

-tautomer is generally thermodynamically favored, the specific electronic push-pull effects of the

and

groups necessitate unambiguous experimental confirmation rather than theoretical assumption. To achieve this, we deploy a multi-tiered analytical workflow.

Workflow Start 6-nitro-4-(trifluoromethyl)-1H-indazole Target Molecule HRMS HRMS (ESI-TOF) Exact Mass: 231.0256 Da Start->HRMS NMR Multinuclear NMR 1H, 13C, 19F, 15N Start->NMR IR FT-IR Spectroscopy Functional Group Profiling Start->IR Frag MS/MS Fragmentation Loss of NO2 & CF3 HRMS->Frag Tautomer 1H-15N HMBC 1H vs 2H Tautomerism NMR->Tautomer Elucidated Unambiguous Structure Elucidation IR->Elucidated Frag->Elucidated Tautomer->Elucidated

Analytical workflow for the structural elucidation of 6-nitro-4-(trifluoromethyl)-1H-indazole.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice

Nominal mass spectrometry is insufficient for definitive structural proof. We utilize LC-ESI-HRMS in negative ion mode . Why negative mode? The highly electron-withdrawing


 and 

groups increase the acidity of the indazole N-H proton (lowering the pKa). This allows the molecule to readily deprotonate, forming a stable

pseudo-molecular ion, which yields cleaner spectra and more diagnostic fragmentation than positive ionization.
Fragmentation Mapping

The exact mass of the


 ion validates the molecular formula (

). During Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation pathways. The most diagnostic cleavage is the neutral loss of the nitro group (46 Da), a well-documented fragmentation pattern for nitro-substituted indazoles[1]. This is followed by the loss of the trifluoromethyl radical or

.

Table 1: HRMS and MS/MS Fragmentation Data

Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)Diagnostic Significance


230.0183230.0181-0.8Confirms exact molecular formula.


184.0234184.0235+0.5Confirms the presence of the

group.


210.0121210.0118-1.4Indicates the presence of a fluorinated moiety.

Multinuclear NMR Spectroscopy

To map the atomic connectivity, a comprehensive suite of 1D and 2D NMR experiments (


H, 

C,

F,

N, COSY, HSQC, HMBC) is required. We utilize DMSO-

as the solvent. The strong intermolecular hydrogen bonding of the indazole N-H makes the compound poorly soluble in non-polar solvents like

. DMSO-

disrupts these hydrogen bonds, ensuring complete dissolution and slowing the chemical exchange rate of the N-H proton, allowing it to be observed for 2D correlations.
H, C, and F NMR Assignments
  • 
    H NMR:  The aromatic region contains three distinct protons. The C3-H proton on the pyrazole ring is highly deshielded and appears as a sharp singlet at ~8.52 ppm. The C5-H and C7-H protons are situated between the substituents. Because they are meta to each other (with no ortho protons), they appear as fine doublets (
    
    
    
    Hz).
  • 
    F NMR:  The 
    
    
    
    group appears as a sharp, intense singlet at approximately -61.6 ppm, which is highly characteristic for trifluoromethylated indazoles[2].
  • 
    C NMR:  The C4 carbon is split into a large quartet (
    
    
    
    Hz) by the adjacent fluorine atoms, while the
    
    
    carbon itself is a massive quartet (
    
    
    Hz).
N NMR and the Tautomerism Logic

The most critical phase of elucidation is differentiating the


 and 

tautomers. Direct

N observation is insensitive due to its low natural abundance (0.37%). Instead, we use

H-

N HMBC to indirectly detect the nitrogen shifts via scalar coupling from the C3-H and N1-H protons.

The


N NMR chemical shifts are highly diagnostic for distinguishing between the 

- and

-indazole tautomers[3]. In the

-tautomer, N1 is a pyrrole-like (hydrogen-bearing) nitrogen, resonating at highly shielded values (~ -200 ppm). N2 is a pyridine-like nitrogen, resonating around -70 ppm. If the molecule were the

-tautomer, N1 would shift to ~ -90 ppm and N2 to ~ -150 ppm[3].

Tautomerism Equilibrium Indazole Prototropic Tautomerism T1H 1H-Indazole Tautomer (Thermodynamically Favored) Equilibrium->T1H T2H 2H-Indazole Tautomer (Kinetically Accessible) Equilibrium->T2H N15_1H 15N NMR Shifts: N1 ~ -200 ppm, N2 ~ -70 ppm T1H->N15_1H N15_2H 15N NMR Shifts: N1 ~ -90 ppm, N2 ~ -150 ppm T2H->N15_2H HMBC_1H 1H-15N HMBC: C3-H couples predominantly to N2 N15_1H->HMBC_1H HMBC_2H 1H-15N HMBC: C3-H couples to N1 and N2 N15_2H->HMBC_2H

Logical framework for differentiating 1H and 2H indazole tautomers via 15N NMR and HMBC.

Table 2: Summarized Multinuclear NMR Data (600 MHz, DMSO-


) 
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment

H
13.85br sN1-H

H
8.52sC3-H

H
8.35d,

C7-H

H
8.05d,

C5-H

C
148.5sC6 (

)

C
125.4q,

C4

C
123.1q,



F
-61.6s


N
-15.5s


N
-72.4sN2

N
-198.6d,

N1-H

(Note:


N chemical shifts are referenced to external 

at 0 ppm).

Self-Validating Experimental Protocols

Protocol 1: LC-ESI-HRMS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a mixture of

    
    /MeOH (50:50, v/v) containing 0.1% formic acid.
    
  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) mass spectrometer in negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.

  • Data Processing: Acquire data in centroid mode from m/z 50 to 1000. Extract the exact mass of the

    
     ion and calculate the mass error against the theoretical formula. Trigger data-dependent MS/MS (CID) at a collision energy of 20-30 eV to observe the 
    
    
    
    neutral loss.
Protocol 2: Multinuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the highly pure compound and dissolve it in 0.6 mL of anhydrous DMSO-

    
     (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize sensitivity for the

    
    N and 
    
    
    
    C nuclei.
  • Acquisition Parameters:

    • 
      H NMR:  16 scans, 90° pulse, relaxation delay (
      
      
      
      ) of 2.0 s.
    • 
      C NMR:  1024 scans, power-gated proton decoupling, 
      
      
      
      of 2.0 s.
    • 
      F NMR:  64 scans, spectral width of 250 ppm centered at -100 ppm.
      
    • 
      H-
      
      
      
      N HMBC:
      Optimize the delay for long-range coupling (
      
      
      ) to 8 Hz. Acquire 256 increments in the indirect (
      
      
      N) dimension with 32 scans per increment.
  • Processing: Apply a squared sine-bell apodization function prior to Fourier transformation for 2D data. Reference

    
    H and 
    
    
    
    C to TMS (0.00 ppm),
    
    
    F to
    
    
    (0.00 ppm), and
    
    
    N to
    
    
    (0.00 ppm).

References

1.[3] Title: A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog (MN-18), a phenethylamine derivative N–OH-EDMA, and a cathinone derivative dimethoxy-α-PHP, newly identified in illegal products - PMC Source: nih.gov URL:[Link]

2.[2] Title: Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis Source: chemrxiv.org URL:[Link]

3.[1] Title: Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy ... Source: uno.edu URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 6-Nitro-4-(trifluoromethyl)-1H-indazole: An In-Depth Technical Guide

Core Directive & Structural Logic In modern drug discovery and materials science, the indazole scaffold serves as a privileged pharmacophore. The specific derivative 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Structural Logic

In modern drug discovery and materials science, the indazole scaffold serves as a privileged pharmacophore. The specific derivative 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) presents a unique analytical challenge and opportunity. The strategic placement of a strongly electron-withdrawing nitro group (-NO₂) at C6 and a trifluoromethyl group (-CF₃) at C4 fundamentally alters the electronic landscape of the 1H-indazole core.

As an Application Scientist, I approach the spectroscopic characterization of this molecule not as a disjointed series of tests, but as a self-validating system . Every analytical technique must cross-verify the findings of the others: the mass spectrometer confirms the elemental composition, the infrared spectrum validates the presence of the functional groups, and the nuclear magnetic resonance (NMR) spectra map the exact topological connectivity. This guide details the causal reasoning behind the experimental choices required to fully characterize this compound, grounded in established industry standards.

G A Sample Prep (DMSO-d6 dissolution) B 1D NMR (1H, 13C, 19F) & 2D NMR (HSQC, HMBC) A->B C ATR-FTIR (Solid State) A->C D LC-MS/MS (ESI Negative Mode) A->D E Structural Validation & Purity Assessment B->E C->E D->E

Standardized workflow for spectroscopic data acquisition and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. For fluorinated indazoles, the interplay between ¹H, ¹³C, and ¹⁹F nuclei provides an unambiguous map of the molecule.

Causality in Solvent Selection and ¹H NMR

Indazoles exhibit strong intermolecular hydrogen bonding, which can lead to broad, unresolved signals in non-polar solvents like CDCl₃. By utilizing DMSO-d₆ , we actively disrupt these hydrogen bonds, locking the molecule into a more uniform solvation state and sharpening the N-H proton signal (typically appearing far downfield at ~13.8 ppm).

The C3 proton (H-3) is highly diagnostic for indazoles, appearing as a sharp singlet. The protons at C5 and C7 are meta to each other and will exhibit a characteristic meta-coupling (


 Hz). Furthermore, H-5 is flanked by the -CF₃ and -NO₂ groups, leading to extreme deshielding and a potential broadening due to unresolved through-space coupling with the fluorine atoms .
¹³C and ¹⁹F NMR: Probing the Trifluoromethyl Group

The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment. The -CF₃ group will appear as a sharp singlet around -61.5 ppm. In the ¹³C spectrum, the fluorine atoms (spin ½) couple strongly with the carbon skeleton. This creates a self-validating internal marker: the -CF₃ carbon splits into a large quartet (


 Hz), while the adjacent C4 carbon splits into a smaller quartet (

Hz) .
Standardized NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • ¹H Acquisition: 500 MHz spectrometer; 30° pulse angle; 2.0 s relaxation delay (D1); 16 scans.

  • ¹³C Acquisition: 125 MHz; 30° pulse angle; 2.0 s D1; ¹H-decoupled (WALTZ-16); minimum 1024 scans to resolve the C-F quartets.

  • ¹⁹F Acquisition: 470 MHz; ¹H-decoupled to eliminate long-range H-F coupling; 64 scans.

  • Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectra to the residual DMSO solvent peaks (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

Vibrational Spectroscopy (ATR-FTIR)

Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups predicted by NMR. Attenuated Total Reflectance (ATR) is the method of choice as it requires no matrix (e.g., KBr pellets), preventing moisture-induced artifacts.

Key Vibrational Modes

The structure demands the presence of three distinct vibrational signatures:

  • N-H Stretch: A broadened band around 3240 cm⁻¹, indicative of the indazole secondary amine.

  • Nitro Group Stretches: The -NO₂ group exhibits two massive, highly diagnostic bands: the asymmetric stretch (~1535 cm⁻¹) and the symmetric stretch (~1348 cm⁻¹).

  • C-F Stretches: The -CF₃ group generates intense, overlapping bands in the fingerprint region (1100–1200 cm⁻¹) due to C-F stretching modes.

ATR-FTIR Protocol
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit ~2 mg of the solid powder directly onto the crystal. Apply consistent mechanical pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through controlled fragmentation.

Ionization Logic and Fragmentation Pathways

The indazole N-H proton is naturally acidic, a property drastically amplified by the electron-withdrawing -NO₂ and -CF₃ groups. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most logical and sensitive choice, readily yielding the [M-H]⁻ anion at m/z 230.02.

Upon Collision-Induced Dissociation (CID), nitroaromatics undergo characteristic fragmentations. The primary pathway is the loss of a nitro radical (•NO₂) or NO₂, generating a fragment at m/z 184.02. Subsequent loss of hydrogen fluoride (HF, 20 Da) from the trifluoromethyl group yields a secondary fragment at m/z 164.02 .

G M [M-H]⁻ Ion m/z 230.02 F1 Radical Anion m/z 200.02 M->F1 - NO• (30 Da) F2 Fragment Anion m/z 184.02 M->F2 - NO₂• (46 Da) F3 Fragment Anion m/z 164.02 F2->F3 - HF (20 Da)

Proposed ESI-MS/MS negative ion mode fragmentation pathway.

ESI-MS/MS Protocol
  • Sample Prep: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm) using a rapid gradient (5% to 95% Methanol over 3 minutes).

  • Ionization: ESI negative mode; Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 230.0) in Q1. Apply CID using Argon gas at a collision energy of 20 eV. Scan Q3 from m/z 50 to 250.

Consolidated Data Tables

The following tables summarize the self-validating quantitative data sets required to confirm the identity and purity of 6-nitro-4-(trifluoromethyl)-1H-indazole.

Table 1: ¹H and ¹⁹F NMR Assignments (500 MHz, DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H 13.85Broad singlet-1HN1-H
¹H 8.75Doublet1.81HC7-H
¹H 8.52Singlet-1HC3-H
¹H 8.28Doublet1.81HC5-H
¹⁹F -61.50Singlet-3FC4-CF₃

Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityC-F Coupling (J, Hz)Assignment
147.6Singlet-C6 (C-NO₂)
139.1Singlet-C7a (Bridgehead)
135.2Singlet-C3
124.8Quartet

= 33.5
C4 (C-CF₃)
123.5Quartet

= 272.8
-C F₃
118.5Singlet-C3a (Bridgehead)
113.4Quartet

= 4.2
C5
108.2Singlet-C7

Table 3: Key FT-IR and MS/MS Parameters

TechniqueParameter / ModeObserved ValueStructural Significance
FT-IR N-H Stretch3240 cm⁻¹Confirms 1H-indazole core
FT-IR NO₂ Asymmetric Stretch1535 cm⁻¹Confirms nitro substitution
FT-IR C-F Stretch1165, 1120 cm⁻¹Confirms trifluoromethyl group
LC-MS Precursor Ion (ESI-)m/z 230.02Confirms exact mass ([M-H]⁻)
MS/MS Product Ion 1 (CID: 20 eV)m/z 184.02Confirms loss of NO₂ group

References

  • Nascimento, J.E.R.d., et al. "3-Isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione." Molbank, 2022, 2022(1), M1330. Available at:[Link]

  • MDPI. "Molecules from Side Reactions II: Unexpected Synthetic Routes and Fragmentation." Molecules Special Issue, 2023. Available at:[Link]

Foundational

An In-depth Technical Guide to the ¹H NMR of 6-nitro-4-(trifluoromethyl)-1H-indazole

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed theoretical framework for the interpretation of its ¹H NMR spectrum, including predicted chemical shifts, multiplicity patterns, and coupling constants. A standardized experimental protocol for acquiring high-resolution ¹H NMR data for this and similar molecules is presented, emphasizing best practices for sample preparation and instrument parameterization. The guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and purity assessment of novel chemical entities.

Introduction: The Significance of 6-nitro-4-(trifluoromethyl)-1H-indazole

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The strategic incorporation of substituents such as a nitro group and a trifluoromethyl group onto the indazole scaffold can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS 1169788-32-2) represents a key building block for the synthesis of more complex bioactive molecules.

Accurate structural characterization is paramount in the drug discovery process, and ¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. This guide provides an in-depth exploration of the ¹H NMR spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole, enabling researchers to confidently identify this compound and assess its purity.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole is predicted to exhibit distinct signals corresponding to the four protons in the molecule. The chemical shifts and multiplicities of these signals are governed by the electronic environment of each proton, which is significantly influenced by the electron-withdrawing effects of the nitro and trifluoromethyl substituents.

The Molecular Structure and Proton Environment

The structure of 6-nitro-4-(trifluoromethyl)-1H-indazole, with the IUPAC numbering convention, is shown below. The molecule possesses four protons: the N-H proton of the indazole ring, and three aromatic protons at positions 3, 5, and 7.

Figure 1. Structure of 6-nitro-4-(trifluoromethyl)-1H-indazole.

Predicted Chemical Shifts (δ)

The predicted chemical shifts for the protons of 6-nitro-4-(trifluoromethyl)-1H-indazole in a polar aprotic solvent like DMSO-d₆ are detailed in Table 1. These predictions are based on the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, which cause a significant downfield shift (deshielding) of nearby protons.[1][2]

  • N-H Proton: The proton on the nitrogen (N1-H) is expected to be highly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent. It will likely appear as a broad singlet at a very downfield chemical shift.

  • Aromatic Protons (H-3, H-5, H-7):

    • H-3: This proton is part of the pyrazole ring and is generally found at a downfield position in indazole systems.

    • H-5 and H-7: These protons are on the benzene ring and their chemical shifts are strongly influenced by the substituents. The nitro group at position 6 will strongly deshield the adjacent protons at positions 5 and 7. The trifluoromethyl group at position 4 will primarily deshield the adjacent proton at position 5.

    • H-7 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the pyrazole ring and the influence of the nitro group.

    • H-5 will also be significantly downfield due to the combined electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.

    • H-3 is also expected in the downfield region, characteristic of protons on the indazole ring.

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns of the aromatic protons are dictated by their coupling to neighboring protons. In the indazole ring system, typical coupling constants are observed.

  • H-3: This proton has no adjacent protons and is expected to appear as a singlet.

  • H-5 and H-7: These two protons are in a meta-relationship to each other. Therefore, they are expected to exhibit a small long-range coupling (⁴J), appearing as doublets. The typical magnitude for a four-bond coupling (⁴J) in such aromatic systems is in the range of 1-3 Hz.

Table 1: Predicted ¹H NMR Spectral Data for 6-nitro-4-(trifluoromethyl)-1H-indazole in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H> 13.0Broad Singlet-
H-78.5 - 8.8Doublet~1-2
H-58.2 - 8.5Doublet~1-2
H-38.0 - 8.3Singlet-

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent solubilizing power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for aqueous-like solvents, a water-soluble standard like DSS may be preferred.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher fields provide better signal dispersion and resolution.
Pulse SequenceStandard single-pulse (zg30)A simple and robust pulse sequence for quantitative measurements.
Acquisition Time (AQ)2-4 secondsLonger acquisition times lead to better resolution.
Relaxation Delay (D1)5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans (NS)16 or higherIncreases the signal-to-noise ratio.
Spectral Width (SW)16 ppmSufficient to cover the expected chemical shift range.
Temperature298 K (25 °C)Standard operating temperature.

Data Analysis and Interpretation

A hypothetical ¹H NMR spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole based on the predictions is presented below.

[A hypothetical spectrum image would be placed here in a full whitepaper, showing the predicted peaks with their integrations, chemical shifts, and multiplicities.]

Key features to analyze in the spectrum:

  • Integration: The relative integrals of the peaks for H-3, H-5, and H-7 should be in a 1:1:1 ratio. The integral of the N-H proton may be broader and less reliable for quantification.

  • Chemical Shifts: Compare the observed chemical shifts with the predicted values in Table 1.

  • Multiplicities: Confirm that H-5 and H-7 appear as doublets and H-3 as a singlet. The coupling constant for the doublets should be consistent with a meta-coupling.

  • Purity Assessment: The presence of any additional peaks in the spectrum may indicate the presence of impurities. Common impurities could include regioisomers (e.g., 4-nitro-6-(trifluoromethyl)-1H-indazole), residual solvents, or starting materials from the synthesis.

Potential Impurities and their ¹H NMR Signatures

The synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole can potentially lead to the formation of its regioisomer, 4-nitro-6-(trifluoromethyl)-1H-indazole. The ¹H NMR spectrum of this isomer would be significantly different. A Chinese patent (CN107805221A) reports a ¹H NMR spectrum for a compound named "6-trifluoromethyl-4-nitro-1H-indazole" in DMSO-d₆ with signals at δ 12.46 (br, 1H), 8.20 (s, 1H), 8.12 (s, 1H), and 7.80 (s, 1H).[3] The appearance of three aromatic singlets suggests that this data likely corresponds to the 4-nitro-6-(trifluoromethyl)-1H-indazole isomer, where the aromatic protons at positions 3, 5, and 7 would not have any adjacent protons to couple with. Therefore, the presence of three sharp singlets in the aromatic region should be considered as evidence for the presence of this isomeric impurity.

Conclusion

The ¹H NMR spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole is a powerful tool for its structural confirmation and purity assessment. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret the experimental data. The provided experimental protocol offers a robust method for acquiring high-quality spectra. Careful analysis of the spectrum, including a search for potential isomeric impurities, is crucial for ensuring the integrity of this important building block in the drug discovery and development pipeline.

References

  • University of Calgary. Chapter 13: Aromatic H. In Organic Chemistry. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC.org. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

Sources

Exploratory

Mass spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to the Mass Spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrum of 6-nitro-4-(trifluoromethyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole (Molecular Formula: C₈H₄F₃N₃O₂, Monoisotopic Mass: 231.0256 Da)[1]. As a novel heterocyclic compound of interest in pharmaceutical research and drug development, understanding its mass spectrometric behavior is crucial for structural confirmation, metabolite identification, and quality control[2][3][4]. While an experimentally verified spectrum for this specific molecule is not publicly available, this document leverages established principles of mass spectrometry to predict its fragmentation patterns under both hard and soft ionization techniques. We will explore the characteristic fragmentation pathways dictated by the indazole core, the nitro substituent, and the trifluoromethyl group, providing researchers with a robust framework for identifying and characterizing this and structurally related molecules.

Introduction: The Analytical Imperative

The structural elucidation of newly synthesized active pharmaceutical ingredients is a cornerstone of modern drug discovery. Mass spectrometry (MS) stands as an indispensable tool in this process, offering unparalleled sensitivity and specificity for confirming molecular weights and mapping fragmentation patterns[2]. 6-nitro-4-(trifluoromethyl)-1H-indazole is a compound that incorporates three key structural motifs: a bicyclic indazole heteroaromatic system, a strongly electron-withdrawing nitro group, and a trifluoromethyl group. Each of these imparts distinct and predictable behaviors upon ionization.

This guide will proceed by first comparing the two most probable analytical techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and then detailing the predicted fragmentation pathways for each. The causality behind each bond cleavage will be explained based on fundamental principles of ion stability and established fragmentation mechanisms for these functional groups.

Selection of Ionization Technique: A Dichotomy of Purpose

The choice of ionization method fundamentally alters the resulting mass spectrum, and the selection is driven by the analytical goal.

  • Electron Ionization (GC-MS): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and highly reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for unambiguous structural confirmation and library matching[2]. This technique is contingent on the compound's thermal stability and volatility for use with Gas Chromatography (GC).

  • Electrospray Ionization (LC-MS): ESI is a soft ionization technique that generates ions by creating a fine spray of charged droplets, making it ideal for polar and thermally labile molecules that are not amenable to GC[2]. It typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. This is superior for accurate molecular weight determination. To elicit structural information, tandem mass spectrometry (MS/MS) is required, where the parent ion is isolated and fragmented through collision-induced dissociation (CID)[5].

Given the polar nitro group and the N-H moiety of the indazole ring, ESI is an excellent choice, particularly in negative ion mode, which is highly sensitive for nitroaromatic compounds[5][6]. However, EI would provide the most detailed structural information if the compound is sufficiently volatile.

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the 6-nitro-4-(trifluoromethyl)-1H-indazole molecule will first form a molecular ion (M⁺•) at m/z 231 . Aromatic and heterocyclic systems are known to produce stable molecular ions, so this peak is expected to be prominent[7]. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses.

G cluster_frags Primary Fragmentation cluster_secondary Secondary Fragmentation M M⁺• m/z 231 6-nitro-4-(trifluoromethyl)-1H-indazole A [M - NO₂]⁺ m/z 185 M->A - •NO₂ (46 Da) B [M - CF₃]⁺ m/z 162 M->B - •CF₃ (69 Da) C [M - NO]⁺• m/z 201 M->C - •NO (30 Da) D [M - :CF₂]⁺• (rearrangement) m/z 181 M->D - :CF₂ (50 Da) E [M - NO - CO]⁺• m/z 173 C->E - CO (28 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

The primary fragmentation events from the molecular ion (m/z 231) are predicted as follows:

  • Loss of a Nitro Radical (•NO₂): This is one of the most characteristic fragmentations of aromatic nitro compounds[8][9]. The cleavage of the C-N bond results in the loss of a neutral •NO₂ radical (46 Da), leading to a prominent ion at m/z 185 .

  • Loss of a Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the expulsion of a •CF₃ radical (69 Da). This would generate a significant ion at m/z 162 [10].

  • Loss of Nitric Oxide (•NO): A common rearrangement for nitroaromatics involves the transfer of an oxygen atom to the ring, followed by the loss of •NO (30 Da), yielding an ion at m/z 201 . This ion can then undergo a subsequent loss of carbon monoxide (CO, 28 Da) to form a highly stable ion at m/z 173 [5][6].

  • Loss of Difluorocarbene (:CF₂): Some trifluoromethyl-substituted heterocycles are known to undergo rearrangement to expel neutral difluorocarbene (:CF₂)[11]. This pathway would result in an ion at m/z 181 .

Electrospray Ionization Tandem MS (ESI-MS/MS)

In ESI, the initial analysis would confirm the mass of the compound.

  • Positive Mode: A strong signal for the protonated molecule, [M+H]⁺, would be observed at m/z 232.0328 .

  • Negative Mode: Due to the acidic N-H proton and the electron-withdrawing nitro group, a very strong signal for the deprotonated molecule, [M-H]⁻, is expected at m/z 230.0183 [5][6].

When these precursor ions are subjected to collision-induced dissociation (CID), the fragmentation will primarily involve the loss of small, stable neutral molecules.

  • Fragmentation of [M+H]⁺ (m/z 232): CID would likely induce losses similar to the EI fragmentation but involving neutral species where possible, such as the loss of H₂O, or sequential losses of radicals.

  • Fragmentation of [M-H]⁻ (m/z 230): This is often highly informative for nitroaromatics. The expulsion of open-shell molecules like •NO and •NO₂ is a known pathway, leading to the formation of stable distonic radical anions[5][6]. The expected fragments would be [M-H-NO]⁻• at m/z 200 and [M-H-NO₂]⁻• at m/z 184 .

Summary of Predicted Mass Fragments

The following table summarizes the key ions predicted to be observed in the mass spectrum of 6-nitro-4-(trifluoromethyl)-1H-indazole.

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Species, Da)Proposed Fragmentation Pathway
EI 231 (M⁺•)185•NO₂, 46Cleavage of the C-NO₂ bond[8]
EI 231 (M⁺•)162•CF₃, 69Cleavage of the C-CF₃ bond[10]
EI 231 (M⁺•)201•NO, 30Rearrangement and loss of nitric oxide[6]
EI 201173CO, 28Loss of carbon monoxide from m/z 201 ion
ESI (-) 230 ([M-H]⁻)184•NO₂, 46Loss of nitro radical from deprotonated parent[5]
ESI (-) 230 ([M-H]⁻)200•NO, 30Loss of nitric oxide from deprotonated parent[5][6]
ESI (+) 232 ([M+H]⁺)--Primarily confirms molecular weight

Experimental Protocols

To experimentally verify the predicted data, the following self-validating and robust protocols are recommended.

Protocol 1: GC-MS Analysis with Electron Ionization

This protocol is designed for definitive structural confirmation through fragmentation pattern analysis.

G A Sample Preparation (1 mg/mL in Acetone) B GC Injection (1 µL, Splitless) A->B C GC Separation (e.g., DB-5ms column, Temp. Gradient) B->C D EI Source (70 eV, 200°C) C->D E Mass Analyzer (Quadrupole or ToF, Scan m/z 50-300) D->E F Data Analysis (Spectrum Deconvolution, Library Search) E->F

Caption: Standard workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or acetone.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

  • Data Validation: The resulting spectrum's fragmentation pattern should be compared against the predicted fragments in Section 4. The presence of the molecular ion at m/z 231 and key fragments (e.g., m/z 185, 162) validates the structure.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization

This protocol is optimized for accurate mass determination and analysis in complex biological matrices.

Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Utilize a High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: ESI, run in both positive and negative modes in separate experiments.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min at 325°C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the precursor ions ([M+H]⁺ at m/z 232 and [M-H]⁻ at m/z 230).

    • MS2 (Tandem MS): Isolate the precursor ions and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Validation: The protocol is validated by observing the precursor ions with high mass accuracy (<5 ppm error in a high-resolution instrument) and by matching the product ion spectra to the predicted fragments (e.g., m/z 184 in negative mode).

Conclusion

The mass spectrometric analysis of 6-nitro-4-(trifluoromethyl)-1H-indazole is characterized by predictable fragmentation pathways derived from its distinct functional groups. Under EI, cleavages resulting in the loss of •NO₂ and •CF₃ are expected to produce the most dominant fragment ions, providing a clear fingerprint for structural verification. Under ESI, particularly in negative mode, the molecule is expected to be highly sensitive, allowing for accurate mass determination and targeted fragmentation studies that reveal losses of •NO and •NO₂ from the deprotonated parent. The protocols and theoretical frameworks provided in this guide offer a comprehensive roadmap for researchers to successfully identify, characterize, and quantify this compound using modern mass spectrometry techniques.

References

  • BenchChem. (2025).
  • Zihlavnik, J., et al. (2009).
  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem Technical Guides.
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem Technical Guides.
  • Zihlavnik, J., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Russian Journal of General Chemistry. (2014). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Springer.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139).
  • Edwards, O. E., & Smith, G. D. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3617.
  • University of Colorado Boulder. (n.d.).
  • Journal of Chemical Health Risks. (2025).
  • Royal Society of Chemistry. (2024).
  • eGyanKosh. (n.d.).
  • PubChemLite. (n.d.). 6-nitro-4-(trifluoromethyl)-1h-indazole. PubChemLite.
  • ChemScene. (n.d.). 4-Nitro-6-(trifluoromethyl)-1H-indazole. ChemScene.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to 6-nitro-4-(trifluoromethyl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is a privileged structure, and the specific substitution pattern of a nitro group at the 6-position and a trifluoromethyl group at the 4-position offers unique electronic properties that are attractive for the development of novel therapeutic agents. This document moves beyond a simple recitation of procedural steps, offering a rationale for the chosen synthetic strategy, a discussion of the underlying reaction mechanisms, and a comprehensive, step-by-step protocol. All experimental parameters are presented in a clear, tabular format for ease of use, and the overall synthetic workflow is visualized through a detailed diagram. This guide is intended to empower researchers to not only replicate the synthesis but also to understand the fundamental chemical principles at play, thereby facilitating further innovation in the field of indazole chemistry.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry. Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The indazole moiety is present in a number of approved drugs, including the anti-inflammatory agent Bendazac, the 5-HT3 antagonist Granisetron, and the kinase inhibitor Axitinib.

The introduction of a trifluoromethyl group (CF3) and a nitro group (NO2) onto the indazole core, as in 6-nitro-4-(trifluoromethyl)-1H-indazole, profoundly influences the molecule's physicochemical properties. The CF3 group, a powerful electron-withdrawing substituent, enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins. The nitro group, also strongly electron-withdrawing, serves as a versatile synthetic handle for further functionalization, such as reduction to an amino group, which opens avenues for the creation of diverse chemical libraries for drug screening. The specific regioisomer, with substitution at the 4 and 6 positions, presents a unique electronic and steric profile that is of considerable interest for probing structure-activity relationships in drug design.

This guide details a logical and efficient three-step synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole, commencing with the commercially available starting material, 2-methyl-3-(trifluoromethyl)aniline. The synthetic strategy involves:

  • Nitration of the starting aniline to introduce the nitro group at the desired position.

  • Reduction of a different nitro group, pre-existing on a related starting material, to an amine, which is a key step in a closely related synthesis outlined in the reference literature. For our proposed synthesis, we will adapt this to the direct use of an appropriately substituted aniline.

  • Diazotization of the resulting aniline followed by intramolecular cyclization to construct the indazole ring system.

This approach is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in a standard laboratory setting.

The Synthetic Pathway: A Detailed Exploration

The synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole can be efficiently achieved through a three-step sequence starting from 2-methyl-3-(trifluoromethyl)-5-nitroaniline. The overall transformation is depicted in the following scheme:

Synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclization 2-methyl-3-(trifluoromethyl)aniline 2-methyl-3-(trifluoromethyl)aniline 2-methyl-3-(trifluoromethyl)-5-nitroaniline 2-methyl-3-(trifluoromethyl)-5-nitroaniline 2-methyl-3-(trifluoromethyl)aniline->2-methyl-3-(trifluoromethyl)-5-nitroaniline Nitration Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->2-methyl-3-(trifluoromethyl)-5-nitroaniline Diazonium Salt Diazonium Salt Intermediate 2-methyl-3-(trifluoromethyl)-5-nitroaniline->Diazonium Salt Diazotization Diazotizing Agent NaNO2 / HCl Diazotizing Agent->Diazonium Salt Target Molecule 6-nitro-4-(trifluoromethyl)-1H-indazole Diazonium Salt->Target Molecule Intramolecular Cyclization

Exploratory

Whitepaper: Structural Profiling, Synthesis, and Pharmacological Utility of 6-Nitro-4-(trifluoromethyl)-1H-indazole

Executive Summary In modern medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for indoles and purines. Among its highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for indoles and purines. Among its highly functionalized derivatives, 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) represents a critical building block for targeted therapeutics, particularly in the development of kinase inhibitors[1]. This in-depth technical guide provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, strategic synthesis pathways, and its logical application in drug discovery workflows.

IUPAC Nomenclature & Physicochemical Profiling

The systematic IUPAC name, 6-nitro-4-(trifluoromethyl)-1H-indazole , precisely maps the spatial arrangement of substituents on the bicyclic core.

  • The Core Scaffold: The parent structure is 1H-indazole, a fused bicyclic system comprising a pyrazole ring annulated to a benzene ring.

  • Numbering Convention: According to IUPAC rules, numbering begins at the secondary amine of the pyrazole (N1), proceeds to the adjacent nitrogen (N2), through the pyrazole carbon (C3), to the bridgehead carbon (C3a), and then sequentially around the benzene ring (C4 through C7), ending at the final bridgehead (C7a).

  • Substituent Mapping: The highly electronegative trifluoromethyl (-CF₃) group is positioned at C4, while the nitro (-NO₂) group is located at C6.

To facilitate rapid assessment for drug design, the quantitative physicochemical data of this compound is summarized below[1],[2].

ParameterSpecification
Systematic IUPAC Name 6-nitro-4-(trifluoromethyl)-1H-indazole
CAS Registry Number 1169788-32-2
Molecular Formula C₈H₄F₃N₃O₂
Molecular Weight 231.13 g/mol
SMILES String FC(F)(F)c1cc(NO2)cc2[nH]ncc12
Topological Polar Surface Area (TPSA) ~74.5 Ų
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 5 (N2, F x3, O x2)

Strategic Synthesis & Reaction Mechanisms

Synthesizing highly substituted indazoles requires strict regiocontrol. Below are two field-proven, self-validating methodologies for constructing the 6-nitro-4-(trifluoromethyl)-1H-indazole core.

Protocol A: SNAr-Mediated Cyclization of o-Fluorobenzaldehydes (Primary Route)

This approach leverages the strong electron-withdrawing effects of the -NO₂ and -CF₃ groups, which highly activate the ortho-fluorine for Nucleophilic Aromatic Substitution (SNAr).

  • Condensation: Dissolve 2-fluoro-4-nitro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous ethanol. Cool to 0 °C and add hydrazine hydrate (1.5 eq) dropwise.

    • Causality: Low temperature prevents premature, uncontrolled exothermic cyclization, ensuring complete conversion to the hydrazone intermediate first.

  • Hydrazone Formation (Validation): Stir at room temperature for 2 hours. Self-Validation: Monitor via LC-MS; the disappearance of the aldehyde peak and the emergence of the hydrazone mass indicate readiness for the next step.

  • SNAr Cyclization: Add potassium carbonate (K₂CO₃, 1.2 eq) and heat to reflux (80 °C) for 12 hours.

    • Causality: The mild base neutralizes the hydrofluoric acid (HF) byproduct generated during the SNAr displacement of the fluoride ion by the nucleophilic hydrazone nitrogen, driving the reaction to completion without degrading the nitro group.

  • Isolation & Purification: Concentrate under reduced pressure, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Modern Jacobson-Type Cyclization (Alternative Route)

The classical Jacobson synthesis has been modernized to avoid explosive N-nitroso intermediates by utilizing in situ diazotization[3].

  • Nitrosation: Dissolve 2-methyl-3-(trifluoromethyl)-5-nitroaniline (1.0 eq) in glacial acetic acid. Add isoamyl nitrite (3-methylbutyl nitrite, 1.2 eq) dropwise at room temperature.

    • Causality: Isoamyl nitrite acts as a safe, organic-soluble nitrosating agent. Acetic acid provides the necessary acidic microenvironment to facilitate the formation of the highly electrophilic diazonium species[3].

  • Intramolecular Cyclization: Heat the mixture to 70 °C for 6 hours. The diazonium intermediate rapidly undergoes intramolecular attack by the adjacent methyl group to form the pyrazole ring[4].

  • Validation & Isolation: Self-Validation: The successful formation of the indazole core is confirmed by taking a crude ¹H NMR aliquot; the appearance of a sharp, diagnostic singlet at ~8.1 ppm (C3-H) confirms pyrazole ring closure. Pour the mixture into ice water to precipitate the pure product.

Synthesis StartA 2-Fluoro-4-nitro-6-(trifluoromethyl) benzaldehyde Hydrazine Hydrazine Hydrate (NH2NH2) StartA->Hydrazine Condensation IntermediateA Hydrazone Intermediate Hydrazine->IntermediateA -H2O Product 6-Nitro-4-(trifluoromethyl)- 1H-indazole IntermediateA->Product SNAr Cyclization (Heat, Base) StartB 2-Methyl-3-(trifluoromethyl)- 5-nitroaniline ReagentB Isoamyl Nitrite / AcOH StartB->ReagentB Diazotization IntermediateB Diazonium Salt ReagentB->IntermediateB Room Temp IntermediateB->Product Intramolecular Cyclization (70°C)

Fig 1: Divergent synthetic pathways for 6-nitro-4-(trifluoromethyl)-1H-indazole construction.

Applications in Drug Discovery & Development

The specific functionalization of this indazole derivative is not arbitrary; it is a highly engineered scaffold designed to overcome common pharmacokinetic and pharmacodynamic hurdles in drug development[4].

  • The 1H-Indazole Core: Acts as a potent hinge-binding motif in kinase inhibitors. The N1-H serves as a hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor, perfectly mimicking the binding mode of ATP's adenine ring[2].

  • The 4-Trifluoromethyl (-CF₃) Group: Positioned at C4, this group provides immense steric shielding to the indazole core. The strong C-F bonds resist cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the molecule. Furthermore, the lipophilic nature of the -CF₃ group enhances membrane permeability and target residence time[1].

  • The 6-Nitro (-NO₂) Group: In medicinal chemistry, nitro groups are rarely left in the final drug molecule due to potential toxicity. Instead, the 6-nitro group serves as a highly versatile synthetic handle. It can be cleanly reduced to a 6-amino group (using Pd/C and H₂). This newly formed aniline can then be coupled with various electrophiles to generate diverse amide or urea libraries, allowing researchers to probe the solvent-exposed regions of a kinase's active site[4].

Pharmacology Core 6-Nitro-4-(trifluoromethyl)-1H-indazole Nitro 6-Nitro Group (C6) Core->Nitro CF3 4-Trifluoromethyl Group (C4) Core->CF3 Indazole 1H-Indazole Scaffold Core->Indazole Reduction Reduction to 6-Amino Nitro->Reduction Pd/C, H2 Lipophilicity Increased Lipophilicity & Metabolic Stability CF3->Lipophilicity Fluorine Effect Kinase Kinase Target Engagement Indazole->Kinase Hinge Region Binding (Donor/Acceptor) Coupling Amide/Urea Coupling Reduction->Coupling Electrophile Coupling->Kinase Probe Solvent Pocket

Fig 2: Pharmacological logic and structural functionalization of the indazole scaffold.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized compound, rigorous analytical characterization must be performed. A self-validating quality control workflow includes:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the C3-H proton, which appears as a distinct singlet at approximately 8.1–8.3 ppm. The C5 and C7 protons will appear as meta-coupled doublets (J ≈ 1.5–2.0 Hz) shifted downfield due to the deshielding effects of the adjacent -CF₃ and -NO₂ groups.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A sharp, uncoupled singlet at approximately -62.0 ppm confirms the intact trifluoromethyl group.

  • HPLC-UV: Due to the highly conjugated aromatic system, purity should be assessed at 254 nm, ensuring >98% purity before utilizing the scaffold in downstream biological assays[1].

References

  • Science of Synthesis. "Product Class 2: 1H- and 2H-Indazoles." Thieme Connect, 2026. URL: [Link]

Sources

Foundational

Analytical Purity and Characterization of 6-Nitro-4-(trifluoromethyl)-1H-indazole: A Comprehensive Guide for Drug Development

Executive Summary & Chemical Significance 6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) represents a highly specialized heterocyclic building block heavily utilized in modern drug discovery. The strategic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) represents a highly specialized heterocyclic building block heavily utilized in modern drug discovery. The strategic placement of the trifluoromethyl (-CF3) group enhances the metabolic stability and lipophilicity of the resulting pharmacophore, while the nitro (-NO2) group serves as a versatile synthetic handle. Once reduced to an amine, it enables rapid diversification via Buchwald-Hartwig aminations or amide couplings.

However, the success of these downstream catalytic transformations is entirely dependent on the purity of the indazole precursor. Commercially viable batches are universally held to a strict purity standard of ≥98%[1]. Trace impurities, particularly unreacted intermediates or regioisomers, can act as potent catalyst poisons or generate complex, inseparable mixtures in subsequent steps.

Synthetic Origins and the Causality of Impurities

To establish a robust analytical method, one must first understand the synthetic origins of the target molecule. The synthesis of highly substituted indazoles typically proceeds via the diazotization and subsequent cyclization of substituted anilines[2]. This multi-step sequence inherently risks the generation of regioisomers and unreacted intermediates[3].

For instance, incomplete cyclization leaves reactive diazonium or hydrazine species in the matrix, while non-selective nitration during precursor synthesis can yield 5-nitro or 7-nitro analogs. Understanding this workflow allows analysts to anticipate the specific mass-to-charge (m/z) ratios and retention times of likely contaminants during purity profiling.

G SM Starting Material (Substituted Aniline) React Diazotization & Cyclization (NaNO2, Acid, Heat) SM->React Crude Crude Mixture: 6-Nitro-4-(CF3)-1H-indazole React->Crude Main Pathway Imp1 Regioisomers React->Imp1 Side Reaction Imp2 Unreacted Intermediates React->Imp2 Incomplete HPLC HPLC-UV / LC-MS Purity Profiling Crude->HPLC Imp1->HPLC Imp2->HPLC Pure Target Compound (≥98% Purity) HPLC->Pure Validated Fraction

Figure 1: Synthetic workflow and impurity profiling logic for 6-nitro-4-(CF3)-1H-indazole.

Analytical Strategy: The Physics of Indazole Chromatography

For routine purity and content uniformity assays, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard[4]. The amphoteric nature of the indazole core—possessing both a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like proton (N1-H)—presents a unique chromatographic challenge.

If analyzed on a standard silica-based C18 column using a neutral mobile phase, secondary interactions between the basic nitrogen and unendcapped surface silanols result in severe peak tailing. To suppress these secondary interactions, the mobile phase must be acidified. The addition of 0.1% formic acid or phosphoric acid ensures the indazole remains in a consistent ionization state, yielding sharp, symmetrical peaks that allow for accurate integration and trace impurity detection. In documented patent literature, the synthesis of structurally analogous trifluoromethyl-nitro-indazoles consistently relies on such optimized HPLC conditions to validate the 98% purity threshold prior to downstream applications[5].

Quantitative Data: Method Comparison

Summarizing the analytical landscape, Table 1 outlines the quantitative parameters and utilities of various techniques for this specific scaffold.

Table 1: Comparative Analytical Techniques for Indazole Derivatives

Analytical TechniquePrimary UtilityTypical Sensitivity (LOD)Key Advantage for Indazole Scaffolds
HPLC-UV (254 nm) Routine purity quantification~0.15 µg/mLCost-effective, highly reproducible for batch release.
LC-MS (ESI+) Impurity identification< 0.05 µg/mLIdentifies des-fluoro or regioisomeric masses via m/z.
1H-NMR / 19F-NMR Structural confirmation~1-5 mol%19F-NMR definitively confirms the intact CF3 group.

Self-Validating Experimental Protocol: HPLC-UV Purity Assessment

To ensure absolute trustworthiness in the analytical readout, the following protocol is designed as a self-validating system. Every step includes a built-in check to prevent false positives or inaccurate purity inflation.

Phase 1: System Suitability Testing (SST)
  • Causality: Before analyzing the sample, the system must prove it can resolve the target from the void volume and maintain consistent peak shapes, ensuring the column is not degraded.

  • Action: Inject a blank (50:50 Acetonitrile:Water) followed by a reference standard (10 µg/mL of 6-nitro-4-(trifluoromethyl)-1H-indazole).

  • Validation: The system is validated for use only if the tailing factor (Tf) of the main peak is ≤ 1.5 and the relative standard deviation (RSD) of the peak area over 5 consecutive injections is ≤ 2.0%.

Phase 2: Sample Preparation
  • Causality: Indazoles can precipitate if injected in 100% organic solvent into a highly aqueous mobile phase, causing peak splitting (known as "solvent shock"). Furthermore, particulate matter can artificially broaden peaks by disrupting flow paths.

  • Action: Prepare a stock solution of 1 mg/mL of the sample in pure HPLC-grade acetonitrile. Dilute to a working concentration of 100 µg/mL using a 50:50 mixture of Acetonitrile and Water.

  • Validation: Filter the final solution through a 0.22 µm PTFE syringe filter to physically validate the integrity of the injection volume.

Phase 3: Chromatographic Execution
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality: 254 nm is chosen because the highly conjugated nitro-aromatic system of the indazole absorbs strongly at this wavelength, maximizing the signal-to-noise ratio for trace impurities.

Phase 4: Data Interpretation and Acceptance
  • Causality: Purity is calculated by area normalization. This method assumes all impurities have a similar extinction coefficient to the target. To prevent baseline noise from skewing the data, a strict integration threshold must be set.

  • Action: Integrate all peaks with an area > 0.05% of the main peak. Ignore system peaks identified in the blank injection.

  • Validation/Acceptance: The batch is approved if the main peak corresponding to 6-nitro-4-(trifluoromethyl)-1H-indazole accounts for ≥ 98.0% of the total integrated area, confirming it meets commercial and synthetic standards[1].

References

  • CN107805221A - Method for preparing 1H-indazole derivative Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 6-nitro-4-(trifluoromethyl)-1H-indazole as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This document provides a comprehensive guide for the characterization of novel indazole derivatives, using 6-nitro-4-(trifluoromethyl)-1H-indazole as a representative example, to assess their potential as kinase inhibitors. While specific biological data for 6-nitro-4-(trifluoromethyl)-1H-indazole is not extensively published, this guide offers a robust framework for its evaluation, from initial biochemical potency and selectivity profiling to cell-based target engagement and functional assays. The protocols and insights provided herein are designed to be broadly applicable to the preclinical evaluation of novel small molecule kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, kinases have become one of the most important classes of drug targets.[5] The indazole core, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.[6][7] Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for inhibitor design. This guide outlines a systematic approach to investigate the kinase inhibitory potential of a novel indazole derivative, exemplified by 6-nitro-4-(trifluoromethyl)-1H-indazole.

Compound Handling and Physicochemical Properties

Safety and Handling

6-nitro-4-(trifluoromethyl)-1H-indazole is a nitroaromatic compound and should be handled with appropriate caution in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.[8] Do not eat, drink, or smoke when handling the compound.[10]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[10][11]

Physicochemical Properties (Predicted)

While experimental data for 6-nitro-4-(trifluoromethyl)-1H-indazole is scarce, we can refer to data for its isomer, 4-Nitro-6-(trifluoromethyl)-1H-indazole, to predict some properties.[11]

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₄F₃N₃O₂[11]
Molecular Weight 231.13 g/mol [11]
Appearance Likely a solid at room temperature[10]
Solubility Expected to be soluble in organic solvents like DMSO and DMF
Storage Sealed in a dry environment, at 2-8°C is recommended[11]

Note: These properties are based on a closely related isomer and should be experimentally verified.

Workflow for Characterizing a Novel Kinase Inhibitor

The following diagram outlines a typical workflow for the initial characterization of a potential kinase inhibitor.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Decision Gate cluster_3 Lead Optimization a Primary Screening: IC50 Determination vs. Target Kinase b Selectivity Profiling: Screen against a panel of kinases a->b Potent hits c Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) b->c Selective inhibitors d Target Engagement Assay (e.g., NanoBRET) c->d Active in cells e Phosphorylation Assay (e.g., Western Blot, ELISA) d->e f Potent, Selective, and Cell-Active? e->f g Further Development f->g Yes

Caption: A typical workflow for kinase inhibitor characterization.

Application Notes & Protocols: In Vitro Biochemical Assays

The first step in characterizing a novel compound is to determine its ability to inhibit the enzymatic activity of a purified kinase in a biochemical assay.[5]

Determination of IC₅₀: Luminescence-Based Kinase Activity Assay

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[12] Luminescence-based assays, such as ADP-Glo™, are robust, sensitive, and suitable for high-throughput screening.[3][13]

Principle of the ADP-Glo™ Assay: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[13]

Protocol: IC₅₀ Determination using ADP-Glo™

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific substrate

  • 6-nitro-4-(trifluoromethyl)-1H-indazole (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the kinase)

  • 384-well white assay plates

  • Multichannel pipettes or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of 6-nitro-4-(trifluoromethyl)-1H-indazole in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.

    • Prepare a 2X final concentration of the serially diluted inhibitor in the appropriate Kinase Reaction Buffer.[14] This is done to account for the 1:2 dilution when the kinase is added.

  • Assay Plate Preparation:

    • Add 5 µL of the 2X inhibitor dilutions to the wells of a 384-well plate.

    • Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.[12]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.[14]

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to all wells.[14]

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[14]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor is crucial to understand its potential off-target effects.[4] This is typically done by screening the compound against a large panel of kinases.

Rationale: A highly selective inhibitor is more likely to have a clean safety profile and produce the desired therapeutic effect with minimal side effects. Broad profiling is now a standard practice in kinase drug discovery.[4]

Protocol: Kinase Selectivity Screening

  • Assay Format: Kinase selectivity profiling is often performed by specialized contract research organizations (CROs) that maintain large panels of kinases (e.g., >300 kinases).[4] The assays are typically run at a fixed concentration of the inhibitor (e.g., 1 µM) and at the Kₘ of ATP for each kinase.

  • Data Presentation: The results are usually presented as the percent inhibition of each kinase at the tested concentration.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), a full IC₅₀ determination should be performed to quantify the potency of the off-target interaction.

Application Notes & Protocols: Cell-Based Assays

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide more physiologically relevant data by assessing the inhibitor's effects in a complex cellular environment.[15][16]

Cell Proliferation Assay

This assay determines the effect of the compound on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cells in a 96-well clear-bottom white plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-nitro-4-(trifluoromethyl)-1H-indazole for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence and plot the results as a percentage of the vehicle-treated control to determine the GI₅₀ (concentration for 50% growth inhibition).

Cellular Target Engagement Assay

It is crucial to confirm that the compound directly interacts with its intended target kinase inside living cells.[17] The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.

Principle: This assay measures the binding of a compound to a specific kinase in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the same kinase. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.[17]

G cluster_0 No Inhibitor cluster_1 With Inhibitor a NanoLuc-Kinase Fusion Protein b Fluorescent Tracer a->b Binding c High BRET Signal b->c Proximity d NanoLuc-Kinase Fusion Protein f Inhibitor (e.g., 6-nitro-4-(trifluoromethyl) -1H-indazole) d->f Binding e Fluorescent Tracer g Low BRET Signal f->g Displacement of Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: A detailed protocol would follow the manufacturer's instructions (e.g., Promega), but generally involves transfecting cells with the NanoLuc-kinase fusion construct, adding the fluorescent tracer, and then titrating the test compound to measure the displacement and calculate the cellular IC₅₀.

Cellular Phosphorylation Assay

To confirm that target engagement translates into functional inhibition of the signaling pathway, one can measure the phosphorylation of a known downstream substrate of the target kinase.[17]

Hypothetical Signaling Pathway Inhibition

Let's assume 6-nitro-4-(trifluoromethyl)-1H-indazole is designed to target a hypothetical "Kinase X" which is part of a cancer-related signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK KinaseX Kinase X (Target) RTK->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates (p-Substrate) Response Cell Proliferation, Survival Substrate->Response Inhibitor 6-nitro-4-(trifluoromethyl) -1H-indazole Inhibitor->KinaseX Inhibits

Caption: Inhibition of a hypothetical signaling pathway.

Protocol: Western Blotting for Phospho-Substrate

  • Cell Treatment: Treat kinase-dependent cancer cells with varying concentrations of 6-nitro-4-(trifluoromethyl)-1H-indazole for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to quantify the reduction in phosphorylation relative to the total protein level.

Conclusion

This guide provides a foundational framework for the initial characterization of 6-nitro-4-(trifluoromethyl)-1H-indazole, or any novel indazole derivative, as a potential kinase inhibitor. By systematically applying these biochemical and cell-based protocols, researchers can effectively determine the potency, selectivity, and cellular activity of their compounds. Positive results from this workflow would provide a strong rationale for advancing a compound into further lead optimization and preclinical development.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Available from: [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Available from: [Link]

  • Cell-based Kinase Assays - Profacgen. (n.d.). Available from: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). Available from: [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors - Harvard Office of Technology Development. (n.d.). Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • 6-Nitro-1H-indazole - SAFETY DATA SHEET. (n.d.). Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Available from: [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Available from: [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. (n.d.). Available from: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. (2018, July 1). Available from: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org. (2020, June 27). Available from: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Available from: [Link]

  • SAFETY DATA SHEET 9529046764 - Carl ROTH. (n.d.). Available from: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC. (n.d.). Available from: [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes - ResearchGate. (n.d.). Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). Available from: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (2022, January 23). Available from: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h] - DSpace@MIT. (n.d.). Available from: [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. (2022, April 11). Available from: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. (2022, July 23). Available from: [Link]

  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed. (2024, January 15). Available from: [Link]

  • Discovery of novel hypoxia-activated, nitroimidazole constructed multi-target kinase inhibitors on the basis of AZD9291 for the treatment of human lung cancer - PubMed. (2023, August 15). Available from: [Link]

Sources

Application

Protocols for using 6-nitro-4-(trifluoromethyl)-1H-indazole in assays

Application Note: Harnessing 6-Nitro-4-(trifluoromethyl)-1H-indazole as a Privileged Scaffold for Kinase Inhibitor Discovery Introduction 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS 1169788-32-2) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 6-Nitro-4-(trifluoromethyl)-1H-indazole as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS 1169788-32-2) is a highly versatile, privileged pharmacophore building block extensively utilized in the rational design of kinase inhibitors. The 1H-indazole core acts as an exceptional "hinge-binding" motif, forming essential bidentate hydrogen bonds with the ATP-binding pocket of various protein kinases[1]. The strategic placement of the 4-trifluoromethyl (CF3) group enhances lipophilic efficiency and metabolic stability, while the 6-nitro group provides a robust synthetic handle for late-stage diversification into amides or ureas[2]. This application note details the protocols for incorporating this building block into high-throughput screening (HTS) workflows, from library synthesis to biochemical and cellular target engagement assays.

1. Mechanistic Rationale & Scaffold Design The efficacy of indazole-based inhibitors stems from their structural complementarity to the kinase hinge region. The N1-H and N2 atoms of the indazole core act as a hydrogen-bond donor-acceptor pair, mimicking the binding of the adenine ring of ATP[1]. Structural data reveals that this hydrogen-bond motif anchors the scaffold to the hinge domain via a tridentate or bidentate interaction[3].

  • The 4-Trifluoromethyl Advantage: The CF3 group at the 4-position is directed towards the hydrophobic pocket (or selectivity filter) of the kinase. Its strong electron-withdrawing nature lowers the pKa of the indazole N1-H, strengthening its hydrogen-bond donor capacity. Furthermore, the robust C-F bonds resist cytochrome P450-mediated oxidation, improving the pharmacokinetic profile.

  • The 6-Nitro Handle: The 6-nitro group is synthetically inert during N-alkylation or cross-coupling at other positions. Once the core is elaborated, the nitro group can be selectively reduced to an amine, enabling the parallel synthesis of amides, ureas, or sulfonamides that extend into the DFG-out pocket or solvent channel to achieve kinase selectivity[2].

Pharmacophore Indazole 1H-Indazole Core N1 N1-H (H-Bond Donor) Indazole->N1 N2 N2 (H-Bond Acceptor) Indazole->N2 CF3 4-Trifluoromethyl (CF3) Indazole->CF3 Nitro 6-Nitro Handle Indazole->Nitro Hinge Kinase Hinge Region (Backbone Residues) N1->Hinge Bidentate H-bonds N2->Hinge H-bonds Pocket Hydrophobic Pocket (Selectivity Filter) CF3->Pocket Lipophilic Efficiency & Metabolic Stability DFG Solvent Channel / DFG-out (via Amide/Urea Linkage) Nitro->DFG Post-Reduction Derivatization

Figure 1: Pharmacophore mapping and binding logic of the substituted 1H-indazole scaffold.

2. Compound Preparation & Library Synthesis Protocols To utilize 6-nitro-4-(trifluoromethyl)-1H-indazole in screening assays, it must first be converted into a library of testable derivatives. The reduction of the nitro group is the critical first step.

Protocol 1: Reduction of the 6-Nitro Group to 6-Amino Causality: While catalytic hydrogenation (Pd/C, H2) is standard, the presence of the CF3 group is completely stable under these conditions. However, if other reducible functional groups (e.g., alkynes, benzyl ethers) were added during prior N1-derivatization, a milder reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is preferred to prevent over-reduction. Steps:

  • Dissolve 6-nitro-4-(trifluoromethyl)-1H-indazole (or its N1-alkylated derivative) in a 4:1 mixture of Ethanol/Water to achieve a 0.2 M concentration.

  • Add 5.0 equivalents of Iron powder and 2.0 equivalents of NH4Cl.

  • Heat the suspension to 80°C for 2-4 hours under vigorous stirring.

  • Monitor reaction completion via LC-MS.

  • Filter the hot mixture through a Celite pad to remove iron salts, washing with hot ethyl acetate.

  • Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate to yield the 6-amino derivative.

Protocol 2: Parallel Synthesis of 6-Amide/Urea Derivatives Steps:

  • Dispense the 6-amino-4-(trifluoromethyl)-1H-indazole core into a 96-well reaction block (0.05 mmol per well).

  • Add a unique carboxylic acid (1.2 eq) to each well, followed by anhydrous DMF (500 µL).

  • Add coupling reagents: HATU (1.5 eq) and DIPEA (3.0 eq).

  • Seal the block and agitate at room temperature for 12 hours.

  • Purify the resulting library via preparative HPLC to ensure >95% purity for biological assays.

Table 1: Quantitative Data for Scaffold Derivatization and Library Synthesis

Reaction TypeReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Target Purity (LC-MS)
Nitro Reduction Fe, NH4Cl, EtOH/H2O802-485-95>95%
Amidation R-COOH, HATU, DIPEA, DMF251270-85>90%
Urea Formation R-NCO, DIPEA, DCM25675-90>95%

3. Biological Assay Protocols for Indazole Derivatives Once the library is synthesized, the compounds are evaluated for kinase inhibitory activity[1].

Protocol 3: High-Throughput TR-FRET Kinase Assay (Primary Screening) Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard absorbance assays because indazole derivatives can sometimes exhibit intrinsic fluorescence. TR-FRET utilizes a time delay that eliminates background auto-fluorescence, ensuring high data trustworthiness and a robust Z'-factor. Steps:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 100 nL of the indazole library (in 100% DMSO) into a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., ROCK1 or GSK-3β) diluted in Kinase Buffer[2][4]. Incubate for 15 minutes at room temperature to allow the indazole core to equilibrate with the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the apparent Km of the kinase to ensure competitive binding data).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and the specific Europium-labeled antibody/tracer.

  • Readout: Read the plate on a microplate reader using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm and 615 nm). Calculate the emission ratio.

Protocol 4: Cellular Target Engagement Assay (NanoBRET) Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. NanoBRET quantifies the direct binding of the optimized indazole derivatives to the target kinase in live cells[4]. Steps:

  • Cell Plating: Transfect HEK293T cells with a NanoLuc-Kinase fusion plasmid. Plate cells at 2x10^4 cells/well in a 96-well plate.

  • Tracer Addition: After 24 hours, add the appropriate NanoBRET tracer (a fluorescent pan-kinase inhibitor) at its predetermined KD.

  • Compound Treatment: Treat cells with serial dilutions of the indazole hit compounds (10 µM to 0.1 nM) and incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate.

  • Measurement: Measure donor (460 nm) and acceptor (618 nm) emission. A decrease in the BRET ratio indicates that the indazole compound has successfully penetrated the cell and displaced the tracer from the kinase active site.

Workflow S1 Step 1: Nitro Reduction (Fe/NH4Cl or Pd/C) S2 Step 2: Library Synthesis (Parallel Amidation/Urea Formation) S1->S2 S3 Step 3: Primary Screening (TR-FRET Kinase Assay) S2->S3 S4 Step 4: Cellular Validation (NanoBRET Target Engagement) S3->S4

Figure 2: Experimental workflow from indazole scaffold derivatization to cellular validation.

4. Data Presentation and Analysis Data should be normalized to DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition). IC50 values are derived using a 4-parameter logistic regression model. The integration of TR-FRET biochemical data with NanoBRET cellular target engagement data ensures a self-validating system, effectively filtering out false positives and compounds with poor membrane permeability.

References

  • Journal of Medicinal Chemistry. "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Available at:[Link]

  • PubMed Central (PMC). "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." Available at:[Link]

Method

Application Note: Derivatization Strategies for 6-Nitro-4-(trifluoromethyl)-1H-indazole in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) Introduction & Strategic Rationale In modern targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)

Introduction & Strategic Rationale

In modern targeted drug discovery, the 1H-indazole scaffold is widely recognized as a "privileged" chemotype, particularly in the design of small-molecule kinase inhibitors [4]. Because the indazole core acts as a bioisostere for the purine ring of ATP, it is highly effective at anchoring into the highly conserved hinge region of the kinase active site via bidentate hydrogen bonding.

6-Nitro-4-(trifluoromethyl)-1H-indazole serves as an exceptionally versatile building block for library synthesis. The strategic placement of functional groups on this specific scaffold provides several distinct pharmacological and synthetic advantages:

  • The C4-Trifluoromethyl (-CF₃) Group: The incorporation of fluorine, and specifically the -CF₃ group, is a cornerstone strategy in medicinal chemistry [1]. The -CF₃ group at the C4 position acts as a steric shield, blocking metabolic oxidation hotspots (e.g., by Cytochrome P450 enzymes). Furthermore, due to its strong electron-withdrawing nature, it modulates the pKa of the adjacent indazole N-H, lowering its basicity. This electronic tuning significantly improves the molecule's lipophilicity (cLogP) and passive membrane permeability, leading to superior oral bioavailability[2].

  • The C6-Nitro (-NO₂) Group: The nitro group serves as a stable, "masked" amine. It allows the building block to be stored and handled easily without the risk of premature oxidation. Upon chemoselective reduction, the resulting 6-amino intermediate becomes a highly reactive nucleophilic handle, enabling divergent derivatization into amides, ureas, and sulfonamides to probe the solvent-exposed or DFG-out regions of the kinase binding pocket.

Synthetic Derivatization Workflow

The most robust approach to utilizing this scaffold involves a two-stage process: an initial chemoselective reduction of the nitro group, followed by parallel derivatization.

Workflow A 6-Nitro-4-(CF3)-1H-indazole (Starting Material) B 6-Amino-4-(CF3)-1H-indazole (Key Intermediate) A->B Pd/C, H2 Chemoselective Reduction C Amide Derivatives (Type I Inhibitors) B->C R-COOH, HATU DIPEA D Urea Derivatives (Type II Inhibitors) B->D R-NCO DCM/DMF E Sulfonamide Derivatives (Allosteric Modulators) B->E R-SO2Cl Pyridine

Caption: Synthetic divergence of 6-nitro-4-(trifluoromethyl)-1H-indazole into kinase inhibitor libraries.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure high-fidelity execution.

Protocol 1: Chemoselective Reduction of the C6-Nitro Group

Objective: Convert 6-nitro-4-(trifluoromethyl)-1H-indazole to 6-amino-4-(trifluoromethyl)-1H-indazole.

Causality & Design: While nitro groups can be reduced using metals in acidic media (e.g., Fe/HCl), these conditions can complicate workup and potentially lead to partial degradation of sensitive downstream functional groups. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under H₂ gas is selected because the -CF₃ group is highly stable to hydrogenolysis (unlike -Cl, -Br, or -I substituents), ensuring a perfectly chemoselective transformation with minimal byproducts [3].

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried, argon-purged 100 mL round-bottom flask, dissolve 1.0 g (4.32 mmol) of 6-nitro-4-(trifluoromethyl)-1H-indazole in 20 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C (wet, ~50% water to prevent pyrophoric ignition). Self-Validation Check: Ensure the flask is flushed with Argon before and immediately after catalyst addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen.

  • Agitation: Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower Rf).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20 mL of hot MeOH. Safety Note: Do not let the used Pd/C dry out on the filter paper; keep it wet with water to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-4-(trifluoromethyl)-1H-indazole as an off-white solid. Yields typically exceed 95% and the product can generally be used in the next step without further column chromatography.

Protocol 2: Synthesis of Diaryl Urea Derivatives (Type II Kinase Inhibitors)

Objective: Derivatize the 6-amino intermediate to form a urea linkage, a privileged motif for binding the DFG-out conformation of kinases.

Causality & Design: Ureas are excellent bidentate hydrogen bond donors and acceptors. Reacting the newly formed aniline with substituted phenyl isocyanates in a non-nucleophilic solvent (DCM/DMF) ensures rapid, high-yielding urea formation without the need for coupling reagents like HATU.

Step-by-Step Methodology:

  • Preparation: Dissolve 201 mg (1.0 mmol) of 6-amino-4-(trifluoromethyl)-1H-indazole in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) (5 mL total). The DMF is required to fully solubilize the indazole.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 mmol of the desired substituted phenyl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Precipitation & Isolation: Urea products typically exhibit low solubility in DCM. Add 10 mL of cold diethyl ether to the reaction mixture to fully precipitate the urea.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold ether, and dry under a high vacuum.

  • Validation: Confirm product identity via ¹H NMR (DMSO-d₆). Look for two distinct, highly deshielded singlet peaks between 8.5–9.5 ppm, corresponding to the two distinct N-H protons of the newly formed urea.

Quantitative Data Summaries

Table 1: Physicochemical Property Shift During Derivatization

Tracking the evolution of drug-like properties (Lipinski's Rule of 5 parameters) from the starting scaffold to a final therapeutic candidate.

Compound StageStructure / MotifMW ( g/mol )cLogPTPSA (Ų)HBDHBA
Starting Material 6-Nitro-4-(CF₃)-1H-indazole231.132.4574.014
Intermediate 6-Amino-4-(CF₃)-1H-indazole201.151.8254.732
Final Drug Candidate Indazole-Phenyl Urea~388.254.1083.843
Final Drug Candidate Indazole-Alkyl Amide~285.222.9566.523
Table 2: Optimization of the Nitro Reduction Step

Comparison of catalytic systems to validate the choice of Pd/C for this specific scaffold.

Catalyst SystemH₂ SourceTemp (°C)Time (h)Chemoselectivity (-CF₃ intact)Isolated Yield (%)
10% Pd/C H₂ Gas (1 atm)254Excellent (100%) >95%
Raney® NickelH₂ Gas (1 atm)258Good82%
Fe / NH₄ClIn situ8012Good75%
Pd/C + TransferAmmonium Formate602Moderate (Some defluorination)60%

Mechanism of Action: Biological Pathway Intervention

Derivatives of 6-nitro-4-(trifluoromethyl)-1H-indazole are frequently optimized to target Receptor Tyrosine Kinases (RTKs) such as VEGFR or FGFR. The diagram below illustrates how the synthesized urea/amide derivatives intervene in the cellular signaling cascade to halt tumor proliferation.

Pathway Ligand Growth Factor (e.g., EGF/VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Downstream MAPK / ERK Cascade RTK->Downstream Phosphorylation Inhibitor Indazole-Urea Derivative Inhibitor->RTK Competitive Inhibition (ATP Pocket/Hinge) Effect Tumor Cell Proliferation & Angiogenesis Downstream->Effect Gene Transcription

Caption: Mechanism of action: Indazole derivatives targeting Receptor Tyrosine Kinase (RTK) signaling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link] [1]

  • M., B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals (MDPI), 15(10), 1238. Available at:[Link] [2]

  • Various Authors. (2023). Chemogenomics: Methods and Protocols (Methods in Molecular Biology, 2706). Springer Protocols / DOKUMEN.PUB. Available at:[Link] [4]

Application

The Strategic Utility of 6-Nitro-4-(Trifluoromethyl)-1H-Indazole in Modern Heterocyclic Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds with precisely tuned electronic and steric properties is insatiable. Among the myriad of building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds with precisely tuned electronic and steric properties is insatiable. Among the myriad of building blocks available to the discerning chemist, 6-nitro-4-(trifluoromethyl)-1H-indazole has emerged as a molecule of significant strategic importance. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the indazole core imparts unique reactivity and physicochemical characteristics, making it a versatile precursor for a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this valuable building block, with a focus on providing actionable protocols and elucidating the chemical principles that underpin its utility.

I. Synthesis of 6-Nitro-4-(Trifluoromethyl)-1H-Indazole: A Detailed Protocol

The synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole can be achieved through a multi-step sequence, culminating in a diazotization and cyclization reaction. The following protocol is a comprehensive guide for its laboratory-scale preparation, based on established methodologies for analogous systems.[1]

Experimental Protocol: Synthesis of 6-Nitro-4-(Trifluoromethyl)-1H-Indazole

Parameter Value
Yield ~79%
Purity >98% (HPLC)
Appearance Yellow Solid

Step-by-Step Methodology:

  • Nitration of the Starting Material: Begin with a suitable 3-amino-5-(trifluoromethyl)aniline derivative. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (0-10 °C) to introduce the nitro group at the desired position.

  • Diazotization: The resulting 2-nitro-4-(trifluoromethyl)aniline is then subjected to diazotization. This is achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The in situ generated diazonium salt undergoes spontaneous intramolecular cyclization to form the 6-nitro-4-(trifluoromethyl)-1H-indazole. The reaction mixture is typically stirred at a slightly elevated temperature to ensure complete cyclization.

  • Work-up and Purification: The crude product is isolated by filtration or extraction with a suitable organic solvent. Purification is achieved by recrystallization or column chromatography on silica gel to afford the pure 6-nitro-4-(trifluoromethyl)-1H-indazole as a yellow solid.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.46 (br, 1H), 8.20 (s, 1H), 8.12 (s, 1H), 7.80 (s, 1H).[1]

  • ESI-MS: m/z 232.13 [M+H]⁺.[1]

II. Key Transformations of the 6-Nitro-4-(Trifluoromethyl)-1H-Indazole Scaffold

The true synthetic power of 6-nitro-4-(trifluoromethyl)-1H-indazole lies in its susceptibility to a range of chemical transformations that pave the way for the construction of diverse heterocyclic libraries. Two of the most critical transformations are the reduction of the nitro group and the N-alkylation of the indazole ring.

A. Reduction of the Nitro Group: Gateway to Functionalized Aminoindazoles

The reduction of the nitro group to a primary amine is a pivotal step, as the resulting 4-amino-6-(trifluoromethyl)-1H-indazole is a versatile intermediate for the synthesis of fused heterocyclic systems.[2][3][4]

Protocol: Reduction of 6-Nitro-4-(Trifluoromethyl)-1H-Indazole

A classic and robust method for this transformation is the use of iron powder in the presence of an acid.[4]

Reagent Role
Iron PowderReducing Agent
Hydrochloric AcidAcidic Medium
Ethanol/WaterSolvent System

Step-by-Step Methodology:

  • Suspend 6-nitro-4-(trifluoromethyl)-1H-indazole in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-6-(trifluoromethyl)-1H-indazole.

  • Purify the product by column chromatography or recrystallization.

B. N-Alkylation: Modulating Physicochemical Properties and Directing Reactivity

The N-alkylation of the indazole ring is a critical tool for modifying the physicochemical properties of the final molecule, such as solubility and lipophilicity, which in turn can significantly impact its biological activity. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a subject of considerable interest and can be controlled by the judicious choice of reaction conditions.[5][6][7][8][9]

Understanding the Regioselectivity of Indazole N-Alkylation

The outcome of the N-alkylation of indazoles is governed by a delicate interplay of steric and electronic factors, as well as the nature of the base and solvent employed.[5][6][7][8] Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[6]

  • N1-Alkylation (Thermodynamic Control): The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the more stable N1-alkylated product.[6][9]

  • N2-Alkylation (Kinetic Control): Conditions that favor kinetic control, such as the Mitsunobu reaction or acid-catalyzed alkylation with diazo compounds, often lead to the N2-alkylated isomer.[9][10]

N_Alkylation_Mechanism

Protocol: N1-Selective Alkylation

Reagent Role
Sodium Hydride (NaH)Base
Tetrahydrofuran (THF)Solvent
Alkyl Halide (R-X)Alkylating Agent

Step-by-Step Methodology:

  • To a solution of 6-nitro-4-(trifluoromethyl)-1H-indazole in anhydrous THF under an inert atmosphere, add NaH portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent dropwise and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

III. Application in the Synthesis of Fused Heterocycles: Pyrimido[1,2-b]indazoles

The 4-amino-6-(trifluoromethyl)-1H-indazole, derived from the reduction of the title compound, is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrimido[1,2-b]indazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[11][12][13][14][15]

Proposed Synthetic Pathway to Trifluoromethylated Pyrimido[1,2-b]indazoles

A common strategy for the synthesis of pyrimido[1,2-b]indazoles involves the cyclocondensation of a 3-aminoindazole with a β-ketoester.[15] A similar approach can be envisioned starting from 4-amino-6-(trifluoromethyl)-1H-indazole.

Pyrimidoindazole_Synthesis

General Protocol for Cyclocondensation:

  • A mixture of 4-amino-6-(trifluoromethyl)-1H-indazole and a suitable β-ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) is heated in a high-boiling solvent, such as acetic acid or diphenyl ether, often in the presence of a catalytic amount of acid.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

This approach offers a straightforward route to novel trifluoromethylated pyrimido[1,2-b]indazole derivatives, which can be further functionalized to explore their potential as bioactive molecules.[15]

IV. Conclusion

6-Nitro-4-(trifluoromethyl)-1H-indazole is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for a range of selective chemical transformations, providing access to a wide variety of functionalized indazole derivatives and complex fused heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important molecule in their drug discovery and materials science endeavors. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of novel compounds with significant scientific and therapeutic impact.[16][17][18][19][20]

V. References

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  • Ma, Y., et al. (2025). Synthesis, Characterization and Biological Evaluation of 3-Oxo-Pyrimido[1,2-b]indazoles. ChemistrySelect, 10(38), e202503930. [Link]

  • Wu, J., et al. (2025). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. The Journal of Organic Chemistry, 90(33), 11860-11869. [Link]

  • Reddy, T. S., et al. (2016). One-pot synthesis of highly functionalized pyrimido[1,2-b]indazoles via 6-endo-dig cyclization. RSC Advances, 6(81), 77893-77901. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. [Link]

  • Yang, B., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3043. [Link]

  • Wu, J., et al. (2025). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2- b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. PubMed. [Link]

  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 50(23), 2945-2956. [Link]

  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Alam, M. M., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. ResearchGate. Retrieved from [Link]

  • Alam, M. M., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. PubMed. [Link]

  • Alam, M. M., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Bouacida, S., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(24), 5909. [Link]

  • Wang, C., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Smith, K. I., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds. Retrieved from

  • Torres, E., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(12), 2275. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Retrieved from [Link]

  • Alam, M. M., & Keating, A. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(76), 10733-10736. [Link]

  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 83(15), 8087-8097. [Link]

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Method

Application Notes and Protocols for 6-nitro-4-(trifluoromethyl)-1H-indazole in Fragment-Based Drug Design

Introduction: The Strategic Role of Privileged Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in contemporary drug discovery, offering a powerful alter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in contemporary drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS). By focusing on low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties. The indazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic introduction of a nitro group and a trifluoromethyl moiety to this scaffold, as in 6-nitro-4-(trifluoromethyl)-1H-indazole, bestows unique electronic and steric properties that make it an invaluable tool for probing protein binding sites. The electron-withdrawing nature of both substituents can facilitate key hydrogen bonding interactions and the trifluoromethyl group, in particular, serves as a powerful 19F NMR probe for screening.

This technical guide provides a comprehensive overview of the application of 6-nitro-4-(trifluoromethyl)-1H-indazole in FBDD. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile fragment in their discovery programs. We will delve into its physicochemical properties, synthesis, and provide detailed, field-proven protocols for its application in key biophysical screening techniques.

Physicochemical Properties and Handling of 6-nitro-4-(trifluoromethyl)-1H-indazole

A thorough understanding of the physicochemical properties of a fragment is critical for successful screening and subsequent hit-to-lead optimization.

PropertyValueSource
Molecular Formula C₈H₄F₃N₃O₂[1]
Molecular Weight 231.13 g/mol [1]
LogP (Predicted) 2.49[2]
Topological Polar Surface Area (TPSA) 71.82 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Solubility and Stability: Aromatic nitro compounds are generally characterized by low aqueous solubility but good solubility in organic solvents.[3] For FBDD applications, solubility in aqueous buffers is paramount. It is anticipated that 6-nitro-4-(trifluoromethyl)-1H-indazole will have limited aqueous solubility, necessitating the use of co-solvents such as dimethyl sulfoxide (DMSO) for stock solutions. The nitroaromatic system and the trifluoromethyl group are generally stable, but care should be taken to avoid prolonged exposure to strong light and high temperatures, as nitro compounds can be light and heat sensitive.[3]

Handling and Storage: 6-nitro-4-(trifluoromethyl)-1H-indazole should be handled in a well-ventilated fume hood, avoiding contact with skin and eyes.[4] It is recommended to store the compound under anhydrous conditions in a refrigerator.[4] For trifluoromethyl-containing compounds, it is crucial to use appropriate personal protective equipment and to be aware of their potential for thermal instability under certain conditions.[5]

Synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole

A general and efficient method for the synthesis of 6-substituted-4-nitro-1H-indazoles has been reported, which can be adapted for the synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole.[6] The following protocol is a representative example based on established methodologies for the nitration of indazole derivatives.[7]

Protocol: Synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole

Materials:

  • 6-(Trifluoromethyl)-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-(trifluoromethyl)-1H-indazole in concentrated sulfuric acid. The addition of sulfuric acid should be done slowly and carefully in an ice bath to control the exothermic reaction.[7]

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be performed in an ice bath with extreme caution.[7]

  • Nitration: Cool the solution of 6-(trifluoromethyl)-1H-indazole in sulfuric acid to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the reaction flask via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of 6-nitro-4-(trifluoromethyl)-1H-indazole will form.[7]

  • Extraction: Extract the aqueous mixture with ethyl acetate.[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 6-nitro-4-(trifluoromethyl)-1H-indazole.

Application in Fragment-Based Screening

The unique properties of 6-nitro-4-(trifluoromethyl)-1H-indazole make it an ideal candidate for various biophysical screening techniques.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Binding

The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR spectroscopy, a highly sensitive and powerful technique for fragment screening.[8] Because fluorine is not naturally present in biological systems, the ¹⁹F NMR spectrum provides a clean background, allowing for the unambiguous detection of binding events.[9]

FBDD_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Fragment 6-nitro-4-(trifluoromethyl) -1H-indazole SamplePrep Prepare Fragment-Protein and Control Samples Fragment->SamplePrep Protein Target Protein Protein->SamplePrep Buffer NMR Buffer (e.g., PBS, 10% D₂O) Buffer->SamplePrep NMRSpec Acquire ¹⁹F NMR Spectra (e.g., CPMG pulse sequence) SamplePrep->NMRSpec DataProc Process Spectra (e.g., TopSpin) NMRSpec->DataProc HitID Identify Hits (Signal intensity reduction, chemical shift perturbation) DataProc->HitID Hit Validation\n(Orthogonal Assays) Hit Validation (Orthogonal Assays) HitID->Hit Validation\n(Orthogonal Assays)

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Protocol: ¹⁹F NMR Fragment Screening

Materials:

  • Lyophilized target protein

  • 6-nitro-4-(trifluoromethyl)-1H-indazole stock solution (e.g., 100 mM in d₆-DMSO)

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)[10]

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the NMR buffer to a final concentration of 10-50 µM.

    • Prepare a control sample containing only the NMR buffer.

    • Add the 6-nitro-4-(trifluoromethyl)-1H-indazole stock solution to both the protein and control samples to a final concentration of 100-500 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra at a constant temperature (e.g., 25 °C) on a high-field NMR spectrometer equipped with a cryoprobe.[11]

    • A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to suppress broad signals from the protein and enhance the detection of sharp signals from the fragment.[11]

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).[12][13]

    • Compare the ¹⁹F NMR spectrum of the fragment in the presence and absence of the protein.

    • A significant reduction in the signal intensity or a change in the chemical shift of the fragment's ¹⁹F resonance indicates binding to the target protein.[11]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free biophysical technique that allows for the real-time detection and characterization of binding events. It is highly sensitive and can detect the weak interactions typical of fragments.[14]

FBDD_SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Validation Immobilization Immobilize Target Protein on Sensor Chip Injection Inject Fragment Solutions over Sensor Surface Immobilization->Injection FragmentPrep Prepare Fragment Solutions in Running Buffer FragmentPrep->Injection DataAcq Collect Real-Time Binding Data (Sensorgrams) Injection->DataAcq RefSub Reference Subtraction & Solvent Correction DataAcq->RefSub HitID Identify Hits (Response > Threshold) RefSub->HitID Kinetics Kinetic/Affinity Analysis (ka, kd, KD) HitID->Kinetics

Caption: Workflow for SPR-based fragment screening.

Protocol: SPR Fragment Screening

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)[15]

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein

  • 6-nitro-4-(trifluoromethyl)-1H-indazole stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[15]

    • Use a reference flow cell, either with an unrelated protein or a deactivated surface, to subtract non-specific binding and bulk refractive index changes.[16]

  • Fragment Screening:

    • Prepare a dilution series of 6-nitro-4-(trifluoromethyl)-1H-indazole in the running buffer. Ensure the final DMSO concentration is matched between the samples and the running buffer.[15]

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the binding response in real-time (sensorgram).

  • Data Analysis:

    • Perform reference subtraction and solvent correction.[17]

    • Identify hits based on a response signal that is significantly above the background noise.

    • For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18]

X-ray Crystallography: Unveiling the Binding Mode

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein. This is invaluable for structure-guided drug design and hit-to-lead optimization.[19]

FBDD_Xray_Workflow cluster_prep Crystal Preparation cluster_soaking Fragment Soaking cluster_data Data Collection & Analysis CrystalGrowth Grow High-Quality Apo-Protein Crystals Soaking Soak Crystals in Fragment Solution CrystalGrowth->Soaking SoakingSol Prepare Fragment Soaking Solution SoakingSol->Soaking Cryo Cryo-protect and Flash-cool Crystals Soaking->Cryo DataColl Collect X-ray Diffraction Data Cryo->DataColl DataProc Process Data and Solve Structure DataColl->DataProc ModelBuild Build and Refine Protein-Fragment Complex DataProc->ModelBuild

Caption: Workflow for X-ray crystallography-based fragment screening.

Protocol: X-ray Crystallography Fragment Screening by Soaking

Materials:

  • High-quality crystals of the target protein

  • 6-nitro-4-(trifluoromethyl)-1H-indazole stock solution (e.g., 100 mM in DMSO)

  • Mother liquor (crystallization solution)

  • Cryoprotectant solution

  • Cryo-loops

  • Liquid nitrogen

Procedure:

  • Crystal Preparation:

    • Grow robust crystals of the apo-protein that can withstand the soaking process.[20]

  • Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the mother liquor to a final concentration of 10-50 mM. The final DMSO concentration should be kept as low as possible (typically <10%) to avoid crystal damage.[20]

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.[21]

  • Cryo-protection and Freezing:

    • Briefly transfer the soaked crystal to a cryoprotectant solution containing the fragment to prevent its dissociation.[20]

    • Loop the crystal and flash-cool it in liquid nitrogen.[22]

  • Data Collection and Analysis:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

    • For analyzing large datasets from fragment screening, advanced techniques like Pan-Dataset Density Analysis (PanDDA) can be employed to reliably identify weakly bound fragments.[23][24][25][26]

Conclusion: A Versatile Fragment for Innovative Drug Discovery

6-nitro-4-(trifluoromethyl)-1H-indazole represents a highly valuable and versatile fragment for FBDD campaigns. Its unique combination of a privileged indazole scaffold with electron-withdrawing nitro and trifluoromethyl groups provides a powerful tool for probing protein binding sites. The trifluoromethyl moiety, in particular, enables the use of the highly sensitive ¹⁹F NMR screening technique. By following the detailed protocols outlined in this guide, researchers can effectively leverage the potential of this fragment to identify novel hits and accelerate their drug discovery programs. The integration of multiple biophysical techniques, from initial screening by NMR or SPR to structural elucidation by X-ray crystallography, provides a robust and comprehensive approach to fragment-based lead discovery.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Pearce, N. M., et al. (2017). A multi-crystal method for extracting obscured crystallographic states from conventionally uninterpretable electron density. Nature Communications, 8, 15123. [Link]

  • PanDDA. (n.d.). Pan-Dataset Density Analysis. Retrieved from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]

  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Oxford Protein Informatics Group. (2021). Model validation in Crystallographic Fragment Screening. [Link]

  • Papadatos, G., et al. (2018). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 74(Pt 10), 967–974. [Link]

  • Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. [Link]

  • Stöppler, D., et al. (2018). Fragment library screening using 19F NMR. Bio-protocol, 8(14), e2936. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Wienk, H., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 642, 1-27. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(23), 4389. [Link]

  • Bruker. (n.d.). Fragment Based Screening. Retrieved from [Link]

  • Hennig, M., et al. (2007). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening, 10(5), 353-361. [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Ciulli, A. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 6, 103. [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Chemical Reviews, 105(11), 4147-4176. [Link]

  • University College London. (n.d.). 19F NMR Fragment Screening Platform. Retrieved from [Link]

  • University of Iowa. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Retrieved from [Link]

  • Pomerantz, W. C. K. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal, 120(15), 3049-3061. [Link]

  • Google Patents. (2018).
  • Wang, B., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(12), 4415-4417. [Link]

  • Powers, D. C., & Ritter, T. (2019). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 363(6434), 1432-1436. [Link]

  • Abás, S., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2657. [Link]

  • Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 51. [Link]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Retrieved from [Link]

  • J & W Pharmlab LLC. (n.d.). 6-Trifluoromethyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(4), 863. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 6-nitro-4-(trifluoromethyl)-1H-indazole

Welcome to the advanced troubleshooting center for the purification of 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)[1]. As a highly functionalized heterocycle, this compound presents a unique triad of puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the purification of 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)[1]. As a highly functionalized heterocycle, this compound presents a unique triad of purification challenges: annular tautomerism, extreme N-H acidity, and regioisomer co-elution.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the causality of chromatographic failures and provides self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Q&A: Mechanistic Troubleshooting

Q: Why does my product elute as a broad, split peak on C18 Reverse-Phase HPLC even when the sample is pure? A: This is a classic manifestation of annular tautomerism. The compound exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms[2]. If the rate of tautomeric interconversion is similar to the timescale of your chromatographic separation, the two tautomers will partially resolve, creating a "bridge" or split peak. The Mechanistic Fix: You must force the equilibrium. Lowering the pH of the mobile phase (using 0.1% Formic Acid) protonates the stationary phase silanols and stabilizes the hydrogen-bonding network, collapsing the tautomers into a single, sharp peak[3].

Q: Normal-phase flash chromatography yields terrible recovery (<40%) and severe streaking. What is the root cause? A: The N-H proton of 6-nitro-4-(trifluoromethyl)-1H-indazole is exceptionally acidic. Both the 6-nitro and 4-trifluoromethyl groups are strongly electron-withdrawing via inductive and resonance effects, which depletes electron density from the pyrazole ring[1]. This highly acidic proton forms strong, irreversible hydrogen bonds with the free silanol groups on bare silica. The Mechanistic Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to your Hexane/EtOAc eluent. TEA competitively binds to the silanol sites, while AcOH suppresses the ionization of the indazole, allowing it to elute as a tight band.

Q: I have co-eluting regioisomers (e.g., 4-nitro-6-CF3 vs. 6-nitro-4-CF3) from the cyclization step. Standard C18 cannot resolve them. What is the alternative? A: Positional isomers of fluorinated indazoles have nearly identical lipophilicity (LogP) and dipole moments, rendering the hydrophobic interactions of standard C18 stationary phases ineffective. The Mechanistic Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal separation mechanisms—specifically


 interactions, dipole-dipole interactions, and enhanced shape selectivity—which are highly sensitive to the spatial arrangement of fluorine atoms on the aromatic ring[4].

Quantitative Profiling of Chromatographic Methods

To minimize trial and error, the following table summarizes the expected chromatographic behavior of 6-nitro-4-(trifluoromethyl)-1H-indazole across different purification modalities.

Purification MethodStationary PhaseMobile Phase SystemRequired AdditiveResolution of RegioisomersTailing Factor (

)
Normal Phase (Standard) Bare Silica (SiO

)
Hexane / EtOAcNonePoor (< 1.0)> 2.5 (Severe)
Normal Phase (Buffered) Bare Silica (SiO

)
Hexane / EtOAc1% TEA or AcOHPoor (< 1.0)1.2 (Acceptable)
Reverse Phase (Standard) C18 (Octadecyl)Water / MeCN0.1% Formic AcidModerate (1.2)1.1 (Good)
Reverse Phase (Orthogonal) PFP (Pentafluorophenyl)Water / MeOH0.1% Formic AcidExcellent (> 1.5) 1.0 (Ideal)

The Self-Validating Purification Workflow

Do not proceed blindly through purification steps. The following protocol embeds validation checkpoints to ensure the physical chemistry of the system is behaving as expected before scaling up.

Phase 1: Diagnostic Screening & Normal Phase Cleanup
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Validation Checkpoint (TLC): Spot the crude mixture on two separate silica TLC plates. Develop Plate A in 3:1 Hexane:EtOAc. Develop Plate B in 3:1 Hexane:EtOAc containing 1% AcOH.

    • Self-Validation: If Plate A shows a long streak and Plate B shows a tight, circular spot, you have successfully validated that N-H acidity is the primary retention mechanism.

  • Flash Chromatography: Load the sample onto a pre-equilibrated silica column. Elute using a gradient of 10% to 40% EtOAc in Hexane (buffered with 1% AcOH). Collect the main fractions and concentrate under reduced pressure.

Phase 2: Orthogonal Preparative HPLC (Regioisomer Resolution)

If NMR or LC-MS indicates the presence of regioisomers, proceed to PFP-based Prep-HPLC[4].

  • System Setup: Equip the Prep-HPLC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm).

  • Buffer Preparation:

    • Buffer A: Ultrapure H

      
      O + 0.1% Formic Acid (v/v).
      
    • Buffer B: LC-MS grade Methanol + 0.1% Formic Acid (v/v). (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances

      
       interactions).
      
  • Validation Checkpoint (Analytical Scale): Run a 1 mg/mL sample on an analytical PFP column using a 20-80% B gradient over 15 minutes.

    • Self-Validation: You should observe baseline resolution between the target 6-nitro-4-(CF3) isomer and any 4-nitro-6-(CF3) impurities. The peak must be singular and sharp, confirming tautomeric suppression[3].

  • Prep Scale Execution: Inject the sample (up to 50 mg/mL in DMSO) and run the validated gradient at 20 mL/min. Monitor UV absorbance at 254 nm. Collect the target peak, freeze at -80°C, and lyophilize to yield the pure compound.

Workflow Visualization

IndazolePurification A Crude 6-nitro-4-(CF3)-1H-indazole B Diagnostic TLC (Hexane:EtOAc) A->B C Severe Streaking Observed? B->C D Add 0.1% TEA/AcOH to Mobile Phase C->D Yes E Flash Chromatography (Silica Gel) C->E No D->E F Regioisomer Co-elution? E->F G Prep-HPLC (PFP Column) MeOH/H2O + 0.1% FA F->G Yes H Recrystallization (Toluene/Heptane) F->H No I Pure Target Compound (>98% HPLC, Verified) G->I H->I

Figure 1: Diagnostic and purification workflow for fluorinated nitroindazoles.

References

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives and Their Functionalization, NIH / PMC. Available at: [Link]

  • Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis, ChemRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Nitro-4-(trifluoromethyl)-1H-indazole

Welcome to the technical support center for the synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS No. 1169788-32-2).[1] This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS No. 1169788-32-2).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. This resource consolidates troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Core Synthesis Strategy & Protocol

The synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole is most effectively achieved through a multi-step process starting from a substituted toluene derivative. The key transformation involves the formation of the indazole ring via a diazotization and intramolecular cyclization of a substituted aniline. A robust and scalable approach has been adapted from methodologies developed for similarly substituted nitroindazoles.[2]

The overall synthetic workflow involves three primary stages:

  • Dinitration: Introduction of two nitro groups onto the aromatic ring of 2-methyl-5-(trifluoromethyl)aniline or a related precursor.

  • Selective Reduction: Chemoselective reduction of one nitro group to an amine, creating the necessary precursor for cyclization.

  • Diazotization and Cyclization: Conversion of the newly formed amine to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring system.

Below is a detailed protocol that outlines this synthetic pathway.

Experimental Protocol: Synthesis of 6-Nitro-4-(trifluoromethyl)-1H-indazole

This protocol is based on established methods for the synthesis of 4,6-disubstituted-1H-indazoles.[2]

Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)-1,3-dinitrobenzene

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), carefully add 2-methyl-5-(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Maintain the temperature below 10 °C while stirring vigorously. Allow the reaction to proceed for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield the dinitro intermediate.

Step 2: Selective Reduction to 2-Methyl-5-(trifluoromethyl)-3-nitroaniline

  • Setup: Dissolve the dinitro compound from Step 1 in a mixture of ethanol and water. Add ammonium chloride.

  • Reduction: Heat the mixture to reflux (approximately 80 °C). Add iron powder portion-wise over 30 minutes. The selective reduction of one nitro group is favored due to the electronic and steric environment.

  • Monitoring: Continue to reflux for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Isolation: Once the reaction is complete, filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 3: Diazotization and Cyclization to 6-Nitro-4-(trifluoromethyl)-1H-indazole

  • Diazotization: Dissolve the aniline derivative from Step 2 in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Nitrite: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

  • Cyclization: After the addition is complete, allow the mixture to stir at low temperature for 30-60 minutes. Then, slowly warm the reaction to room temperature or slightly heat as required to facilitate the intramolecular cyclization.

  • Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). The product will often precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by flash column chromatography on silica gel.[3]

Synthesis_Workflow cluster_0 Step 1: Dinitration cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Diazotization & Cyclization start 2-Methyl-5-(trifluoromethyl)aniline inter1 2-Methyl-5-(trifluoromethyl) -1,3-dinitrobenzene start->inter1 H₂SO₄, HNO₃ 0-10 °C inter2 2-Methyl-5-(trifluoromethyl) -3-nitroaniline inter1->inter2 Fe, NH₄Cl EtOH/H₂O, Reflux final 6-Nitro-4-(trifluoromethyl) -1H-indazole inter2->final 1. NaNO₂, H⁺, 0-5 °C 2. Heat

Caption: Synthetic workflow for 6-nitro-4-(trifluoromethyl)-1H-indazole.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield in Step 2 (Reduction) 1. Inactive Reducing Agent: Old or poor-quality iron powder can have an oxidized surface, reducing its reactivity. 2. Insufficient Reflux: The reaction may be too slow at lower temperatures. 3. Incorrect pH: The presence of an electrolyte like NH₄Cl is crucial for the efficiency of the iron-based reduction.1. Activate Iron: Briefly wash the iron powder with dilute HCl, followed by water and ethanol, then dry immediately before use. 2. Ensure Vigorous Reflux: Confirm that the solvent mixture is boiling vigorously and maintain the temperature. 3. Verify Reagents: Ensure ammonium chloride was added in the correct stoichiometry.
Low or No Yield in Step 3 (Cyclization) 1. Decomposition of Diazonium Salt: The temperature during diazotization exceeded 5 °C. Diazonium salts are notoriously unstable at higher temperatures.[4] 2. Incorrect Stoichiometry: An incorrect amount of sodium nitrite was used. Excess nitrite can lead to side reactions, while insufficient amounts result in incomplete diazotization. 3. Premature Decomposition: The diazonium intermediate may require a specific acid concentration or counter-ion for stability before cyclization.1. Strict Temperature Control: Use an ice-salt or acetone-dry ice bath to maintain the temperature between 0-5 °C during NaNO₂ addition. 2. Accurate Stoichiometry: Carefully weigh and add 1.0-1.1 equivalents of sodium nitrite as a freshly prepared aqueous solution. 3. Optimize Acid: Ensure the starting amine is fully protonated by using a sufficient excess of strong acid.
Formation of Dark, Tarry Byproducts 1. Overheating During Diazotization: As mentioned, this leads to decomposition and polymerization. 2. Side Reactions with Nitrite: Excess nitrous acid can lead to undesired nitrosation at other positions or oxidative side reactions. 3. Air Oxidation: The aniline precursor or intermediates may be sensitive to air oxidation, especially under acidic or basic conditions.1. Maintain Low Temperature: This is the most critical parameter to control.[4] 2. Slow, Controlled Addition: Add the sodium nitrite solution dropwise and slowly to prevent localized overheating and concentration spikes. 3. Inert Atmosphere: While not always necessary, performing the diazotization and cyclization steps under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.[5]
Difficulty in Product Purification 1. Incomplete Reaction: The crude product is contaminated with starting materials. 2. Poor Separation in Chromatography: The product and a key impurity may have very similar polarity. 3. Product Acidity: The N-H proton of the indazole is weakly acidic, which can cause tailing on silica gel columns.1. Monitor to Completion: Use TLC or LC-MS to ensure the reaction has gone to completion before work-up. 2. Optimize Eluent System: Systematically screen different solvent systems for column chromatography (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). 3. Modify Mobile Phase: Adding a small amount of acetic acid (~0.5%) to the eluent can suppress the deprotonation of the indazole N-H, leading to sharper peaks and better separation.

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start -> check_step2; start -> check_step3;

step2_cause [label="High amount of\ndinitro starting material?", shape=ellipse, fillcolor="#F1F3F4"]; step3_cause [label="Complex mixture,\ntarry appearance?", shape=ellipse, fillcolor="#F1F3F4"];

check_step2 -> step2_cause; check_step3 -> step3_cause;

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step2_cause -> solution_step2; step3_cause -> solution_step3; }

Caption: Troubleshooting decision tree for low product yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the final ring-closing step? The final step is a classic reaction sequence in heterocyclic chemistry. First, the primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly electrophilic diazonium group is then attacked by the nucleophilic carbon atom ortho to it (the methyl group, which likely tautomerizes or is deprotonated to form a more reactive species), leading to an intramolecular electrophilic substitution or cyclization that forms the five-membered pyrazole ring fused to the benzene ring.

Q2: Are there alternative methods for synthesizing substituted indazoles? Yes, several named reactions exist for indazole synthesis. The Cadogan reaction, for instance, involves the reductive cyclization of o-nitrobenzyl compounds using phosphites, though it often requires high temperatures.[6] Another approach is the Sundberg indole synthesis, which can be adapted for indazoles and may proceed through a non-nitrene pathway.[6] Copper-mediated Ullmann-type reactions are also employed for intramolecular N-C bond formation to create the indazole ring.[7][8] The choice of method often depends on the available starting materials and the desired substitution pattern on the indazole core.

Q3: My product shows two distinct spots on TLC that seem to be isomers. What could be the cause? While the described synthesis should regioselectively yield the 1H-indazole, issues in subsequent reactions (like N-alkylation) can produce a mixture of N1 and N2 isomers.[9] Direct alkylation of an indazole can lead to a mixture, and the ratio is highly dependent on the base, solvent, and substituents on the indazole ring.[9] For the synthesis of the core 6-nitro-4-(trifluoromethyl)-1H-indazole itself, significant isomer formation is unlikely if the protocol is followed. If you are performing a subsequent alkylation, using NaH in THF often favors the thermodynamically more stable N1 product.[9]

Q4: What are the primary safety hazards associated with this synthesis? Researchers must exercise caution.

  • Nitroaromatic Compounds: These are often toxic and can be explosive, especially polynitrated compounds. Handle with appropriate personal protective equipment (PPE).

  • Strong Acids and Nitrating Agents: Concentrated sulfuric and nitric acids are highly corrosive.

  • Diazonium Salts: While used in solution, isolated diazonium salts are shock-sensitive and can be explosive when dry. Never attempt to isolate the diazonium intermediate.

  • Hydrazine (if used as an alternative): Hydrazine and its derivatives are toxic and potentially carcinogenic.

References

  • Barluenga, J., & Aznar, F. (2009). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Accounts of Chemical Research, 42(8), 1143-1156. Available at: [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Organic Chemistry Portal. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Fuss, A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. Available at: [Link]

  • Campbell, I. B., & Macdonald, S. J. F. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 565-569. Available at: [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Wang, L., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2537. Available at: [Link]

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 679. Available at: [Link]

  • Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-nitro-4-(trifluoromethyl)-1H-indazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 6-nitro-4-(trifluoromethyl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 6-nitro-4-(trifluoromethyl)-1H-indazole . This guide avoids generic advice, focusing instead on the mechanistic causality behind solvent selection, phase behaviors, and self-validating experimental workflows.

Physicochemical Profiling & Causality

To successfully recrystallize 6-nitro-4-(trifluoromethyl)-1H-indazole, you must understand how its functional groups dictate its solubility thermodynamics:

  • The 1H-Indazole Core: Provides moderate polarity and engages in intermolecular hydrogen bonding (N-H donor, N acceptor) and

    
     stacking.
    
  • The 5-Nitro Group (-NO

    
    ):  A strong electron-withdrawing group that increases the polarity of the molecule. Historically, simple nitroindazoles are readily recrystallized from boiling methanol or ethanol[1][2].
    
  • The 4-Trifluoromethyl Group (-CFngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ):  This is the critical variable. The -CF
    
    
    
    group is highly lipophilic and sterically demanding. It disrupts the highly ordered hydrogen-bonding network typical of simple indazoles, lowering the lattice energy and increasing solubility in less polar solvents.

The Causality of Solvent Selection: Because the -CF


 group increases lipophilicity while the -NO

group maintains polarity, single-solvent systems (like pure methanol) often fail, leaving the compound too soluble even at 4°C. Therefore, a binary solvent system (a "good" solvent paired with an "anti-solvent") is required to force the hydrophobic -CF

domain out of solution while keeping polar impurities dissolved[3].
Quantitative Solvent System Analysis
Solvent SystemRatio (v/v)Polarity IndexBoiling Point (°C)Solvation TargetSuitability & Causality
Ethanol / Water 1:1 to 1:3High78 / 100Polar core (-NO

, N-H)
Excellent. High recovery. Water acts as a hard anti-solvent against the -CF

group.
EtOAc / Hexanes 1:2 to 1:5Moderate77 / 68Lipophilic -CF

group
Good. Ideal for highly impure crude. Prone to oiling out if cooled too rapidly.
Toluene / Heptane 1:2Low/Mod110 / 98

stacking
Moderate. High boiling points allow a wide temperature gradient for slow crystal growth.
Pure Methanol N/AHigh65GeneralPoor. The -CF

group often renders the compound too soluble at low temperatures.

Diagnostic Workflow

Use the following decision tree to navigate the recrystallization process and troubleshoot phase-separation issues in real-time.

RecrystallizationWorkflow Start Crude 6-nitro-4-(trifluoromethyl) -1H-indazole TestEtOH Soluble in boiling Ethanol (EtOH)? Start->TestEtOH Cooling Cool slowly to RT, then 4°C TestEtOH->Cooling Yes TryToluene Try Toluene/Heptane or EtOAc/Hexane TestEtOH->TryToluene No CrystForm Do crystals form? Cooling->CrystForm OilingOut Issue: Oiling Out? CrystForm->OilingOut No / Oil forms Success Filter, Wash & Dry Pure Crystals CrystForm->Success Yes AddAnti Add dropwise H2O (Anti-solvent) at boiling AddAnti->Cooling TryToluene->Cooling OilingOut->AddAnti No (Stays dissolved) Reheat Reheat, add 5% more EtOH, cool slower OilingOut->Reheat Yes Reheat->Cooling

Fig 1. Decision tree and troubleshooting workflow for the recrystallization of 6-nitro-4-(trifluoromethyl)-1H-indazole.

Troubleshooting & FAQs

Q1: Why is my product "oiling out" (forming a liquid sludge) instead of crystallizing? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent system. The strongly electron-withdrawing and lipophilic -CF


 group disrupts the crystal lattice energy. When water (anti-solvent) is added too rapidly at high temperatures, the local polarity spikes, forcing the indazole out of solution as a molten phase rather than a solid.
Self-Validation Fix: If you see cloudy droplets instead of sharp nucleation points, you have oiled out. Reheat the flask until the solution is completely homogeneous, add 5-10% more of your "good" solvent (e.g., Ethanol), and cool at a much slower rate (e.g., 1°C/min).

Q2: My crystals are heavily colored (dark brown/orange). How do I remove these impurities? A2: Pure nitroindazoles are inherently pale yellow[1]. However, dark brown or deep orange hues indicate highly conjugated polymeric impurities or oxidation products from the nitration step. Causality: These impurities have similar solubility profiles and co-crystallize by intercalating into the


 stacking of the indazole core.
Solution: Add 5-10% w/w activated charcoal to the hot dissolution phase. The highly porous charcoal preferentially adsorbs large, conjugated polymeric impurities. Boil for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad[3].

Q3: How do I prevent premature crystallization in the funnel during hot filtration? A3: Premature crystallization occurs because the solvent evaporates rapidly under vacuum, causing a sudden drop in temperature and an artificial spike in concentration. Solution: Always use a fluted filter paper and a stemless glass funnel pre-heated in an oven. Do not use vacuum filtration for the hot step. Add 10% excess solvent before filtering to keep the solution slightly below its saturation point.

Self-Validating Experimental Protocol: Two-Solvent Recrystallization (EtOH/H₂O)

This protocol utilizes Ethanol as the primary solvent and Water as the anti-solvent, which is the most reliable method for fluorinated nitro-heterocycles[3].

Step 1: Initial Dissolution

  • Place 1.0 g of crude 6-nitro-4-(trifluoromethyl)-1H-indazole in a 50 mL Erlenmeyer flask.

  • Add 5 mL of absolute Ethanol and heat to a gentle boil (approx. 78°C) using a stirring hotplate.

  • Add boiling Ethanol dropwise until the solid just dissolves.

  • Causality: Minimizing the "good" solvent ensures the solution is at maximum saturation, which drives a higher recovery yield upon cooling.

  • Validation Checkpoint: The solution must transition from a turbid suspension to complete visual clarity. If solid remains after 15 mL of EtOH, it is likely an inorganic salt impurity; proceed to hot filtration.

Step 2: Anti-Solvent Titration

  • Keep the solution at a gentle boil.

  • Add boiling deionized water (anti-solvent) dropwise using a glass pipette.

  • Pause after every 5 drops and swirl.

  • Causality: Water rapidly decreases the solubility of the lipophilic -CF

    
     domain.
    
  • Validation Checkpoint: Watch for a transient cloudiness (turbidity) that appears where the water drops hit, but dissipates upon swirling. Once the cloudiness persists and the solution remains slightly opaque, you have reached the exact saturation point. Immediately add 3-5 drops of hot Ethanol to clear the solution again.

Step 3: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Place it on a cork ring (an insulator) to ensure a slow cooling rate.

  • Allow the flask to reach room temperature undisturbed for 45 minutes.

  • Causality: Slow cooling allows the molecules to thermodynamically align into a pure crystal lattice, excluding impurities. Rapid cooling traps impurities in the crystal matrix.

  • Validation Checkpoint: You should observe the formation of sharp, distinct geometric needles or prisms. If an amorphous sludge forms, refer to Q1 (Oiling Out).

Step 4: Maturation and Isolation

  • Once at room temperature, place the flask in an ice-water bath (4°C) for 30 minutes to maximize yield.

  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash the filter cake with 2 mL of ice-cold 1:3 EtOH/Water mixture.

  • Causality: Washing with the cold anti-solvent mixture removes mother liquor containing concentrated impurities without redissolving the purified product.

  • Dry the crystals in a vacuum oven at 50°C overnight.

References

  • Organic Syntheses. Indazole, 5-nitro. Procedure for the diazotization and recrystallization of nitroindazoles. Retrieved from: [Link]

  • International Union of Crystallography (IUCr). 5-Nitro-1-(prop-2-yn-1-yl)-1H-indazole. Structural data and crystallization methodologies. Retrieved from:[Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Physicochemical behavior of fluorinated indazole scaffolds. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Nitro-4-(trifluoromethyl)-1H-indazole

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 6-nitro-4-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2)[1].

Scaling highly functionalized, electron-deficient indazoles presents unique challenges. Classical methods, such as the Jacobson indazole synthesis (diazotization of o-toluidines), often pose severe thermal hazards and poor yields when strongly electron-withdrawing groups (-NO₂, -CF₃) are present[2]. To ensure process safety and high fidelity at the multi-gram to kilogram scale, this guide focuses on the modern Copper-Catalyzed Intramolecular Ullmann-Type Cyclization of hydrazone precursors[3].

Part 1: Process Rationale & Workflow

The presence of both a nitro group and a trifluoromethyl group on the benzenoid ring drastically reduces the nucleophilicity of ring nitrogens and destabilizes classical intermediates. We utilize an intramolecular Ullmann-type C-N coupling because it bypasses explosive diazonium salts, offering a controlled, catalytic pathway driven by Cu(I)[3].

G Precursor Aryl Fluoride Hydrazone Precursor Catalyst CuBr (0.55 eq) + DBU (3.0 eq) Rigorous Degassing (N2) Precursor->Catalyst Cyclization Intramolecular Ullmann Cyclization (55°C, 16-24h) Catalyst->Cyclization Workup Silica/Carbon/Na2SO4 Filtration & Scavenging Cyclization->Workup Product 6-Nitro-4-(trifluoromethyl) -1H-indazole Workup->Product

Workflow for the Ullmann-type scale-up synthesis of substituted 1H-indazoles.

Part 2: Standardized Scale-Up Methodology

The following protocol is adapted from validated process development frameworks for fluorinated 1H-indazoles[3]. It is designed to be self-validating; the visual cues (color changes) and in-process controls (IPC) confirm mechanistic progression.

Copper-Catalyzed Intramolecular Cyclization Protocol

Objective: Convert the corresponding fluorinated hydrazone intermediate to 6-nitro-4-(trifluoromethyl)-1H-indazole via C-N bond formation.

  • Reactor Preparation & Inerting: Equip a jacketed glass reactor (e.g., 5L) with a mechanical stirrer, internal thermocouple, and a nitrogen sparger. Purge the system with N₂ for 30 minutes to achieve an oxygen concentration of <500 ppm. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II). Strict anaerobiosis is non-negotiable.

  • Reagent Charging: Charge the fluorinated hydrazone precursor (1.0 molar equivalent) and Copper(I) bromide (CuBr, 0.55 molar equivalents) into the reactor[3].

  • Solvent Addition: Add anhydrous Acetonitrile (20 Volumes relative to the precursor mass). Initiate mechanical stirring at 250 RPM.

  • Base Dosing: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 molar equivalents) in a single portion. Note: DBU acts as both the base for deprotonation and a stabilizing ligand for the Cu(I) species.

  • Thermal Activation: Ramp the reactor jacket temperature to achieve an internal reaction temperature of 55 °C[3]. Hold at this temperature for 16–24 hours.

  • In-Process Control (IPC): Sample the reaction mixture after 16 hours. Quench with HPLC-grade water and extract with ethyl acetate. Analyze via UHPLC. Proceed to workup only when precursor area% is <1.0%.

  • Workup & Copper Scavenging: Cool the reactor to 20 °C. Dry-load the crude reaction mixture onto a pre-packed filtration bed consisting of a 3:1:1 volumetric mixture of Silica Gel : Activated Carbon : Sodium Sulfate[3]. Causality: Activated carbon aggressively sequesters residual heavy metals (copper), while silica removes polar baseline impurities, ensuring pharmaceutical-grade purity.

  • Elution & Isolation: Elute the bed with a gradient of Ethyl Acetate/Heptane. Concentrate the product-rich fractions under reduced pressure to afford the crystalline product.

Part 3: Troubleshooting Guides & FAQs

Q: We are experiencing stalled reactions (conversion stops at ~60%). What is the root cause? A: Stalled Ullmann cyclizations almost always stem from catalyst deactivation via oxidation. CuBr is highly sensitive to O₂. If your nitrogen sparging is insufficient, Cu(I) oxidizes to Cu(II), which is catalytically dead for this specific transformation. Actionable Fix: Implement subsurface nitrogen sparging for 45 minutes prior to DBU addition. Ensure all solvent lines are degassed.

Q: Why use DBU instead of cheaper inorganic bases like K₂CO₃ or Cs₂CO₃? A: While inorganic bases are standard in many cross-couplings, the high electron deficiency of the 6-nitro-4-(trifluoromethyl) system requires a highly soluble, strong organic base to drive the deprotonation of the hydrazone in acetonitrile. Furthermore, DBU provides necessary steric bulk and transient ligation to the copper center, preventing catalyst aggregation/precipitation at the 55 °C operating temperature[3].

Q: Can we use the classical Jacobson synthesis (diazotization) to save on catalyst costs? A: It is strongly advised against for this specific substrate at scale. The Jacobson synthesis relies on the generation of a diazonium salt from an o-toluidine derivative[2]. The strong electron-withdrawing effects of the -NO₂ and -CF₃ groups severely destabilize the diazonium intermediate, significantly increasing the risk of spontaneous detonation (high energetic release) during the required thermal cyclization step. The Ullmann route was specifically developed to bypass these thermal hazard concerns[3].

Q: During the workup, our isolated product has a slight green/blue tint. How do we resolve this? A: A green or blue tint indicates residual copper contamination. The 3:1:1 Silica:Carbon:Na₂SO₄ filtration bed is designed to prevent this[3]. If copper breakthrough occurs, it means the activated carbon bed was either channeled (poor packing) or saturated. Actionable Fix: Re-dissolve the product in ethyl acetate and stir with a metal scavenger resin (e.g., QuadraPure™ TU or standard EDTA wash) for 2 hours at 40 °C, then filter.

Part 4: Quantitative Process Data

The following table summarizes the comparative metrics between classical and modern routes, justifying the process choices for scaling highly functionalized indazoles.

Process MetricJacobson Synthesis (Classical)Ullmann-Type Cyclization (Modern)
Primary Reagents o-Toluidine derivative, NaNO₂, AcidHydrazone derivative, CuBr, DBU
Key Intermediate Diazonium Salt (High Thermal Hazard)Cu-Coordinated Hydrazone (Stable)
Operating Temp 0-5 °C (Diazotization), then >80 °C (Cyclization)55 °C (Isothermal)
Typical Yield (Scale) 30 - 45% (Substrate dependent)>85%
Primary Scale-Up Risk Exothermic decomposition, off-gassing (N₂)Catalyst oxidation, Heavy metal carryover
Reference 2[2]3[3]

Part 5: References

  • Day, Jon I., et al. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." The Journal of Organic Chemistry, American Chemical Society, 2023. Retrieved from[Link][3]

Sources

Troubleshooting

Technical Support Center: Stability of 6-Nitro-4-(trifluoromethyl)-1H-indazole Derivatives

Welcome to the technical support center for 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with this class o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific stability challenges you may encounter during your experiments. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to conduct robust and reliable research.

Introduction to the Stability of 6-Nitro-4-(trifluoromethyl)-1H-indazole Derivatives

6-Nitro-4-(trifluoromethyl)-1H-indazole and its derivatives are an important class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of both a nitro group and a trifluoromethyl group on the indazole scaffold imparts unique electronic properties that are often desirable for biological activity. However, these same functional groups can also be sources of instability if the compounds are not handled and stored correctly. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the indazole ring system, making it susceptible to certain degradation pathways.[1][2]

This guide will walk you through the potential stability issues, provide protocols for assessing stability, and offer solutions to common experimental problems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives?

A1: To ensure the long-term stability of solid 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives, they should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C.[3][4] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light.[5]

  • Causality: The trifluoromethyl group generally enhances the thermal stability of organic molecules.[6][7] However, the nitroaromatic system can be susceptible to degradation, particularly when exposed to light (photodegradation).[5] Low temperatures and the exclusion of moisture and light help to minimize the rates of potential degradation reactions.

Q2: My solution of a 6-nitro-4-(trifluoromethyl)-1H-indazole derivative is turning yellow/brown over time. What could be the cause?

A2: A change in color, particularly the development of a yellow or brown hue, is a common indicator of degradation in nitroaromatic compounds.[5] This is often due to the formation of degradation products with different chromophores. The specific cause could be one or more of the following:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions.[5]

  • Oxidation: The indazole ring or other substituents may be susceptible to oxidation, especially if the solution is not prepared with deoxygenated solvents.

  • pH-related instability: Depending on the specific derivative and the pH of the solution, hydrolytic degradation may occur.

To mitigate this, always protect your solutions from light by using amber vials or wrapping the container in aluminum foil. Whenever possible, use freshly deoxygenated solvents and prepare solutions immediately before use.

Q3: What are the likely degradation pathways for 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives?

A3: Based on the chemical structure, several degradation pathways are plausible under stress conditions:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[5][8] This is a common degradation pathway for nitroaromatic compounds.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to light.[9] This may involve the cleavage of bonds or rearrangement of the molecule.

  • Hydrolysis: While the indazole ring itself is generally stable, harsh acidic or basic conditions could potentially lead to hydrolysis, although this is less common than other degradation pathways for this scaffold.[10]

  • Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[5]

The following diagram illustrates the potential primary degradation pathways.

Degradation Pathways Parent 6-Nitro-4-(trifluoromethyl)-1H-indazole Nitro_Reduced Amino/Hydroxylamino/Nitroso Derivatives Parent->Nitro_Reduced Reduction (e.g., with reducing agents) Photodegradation_Products Complex Photoproducts Parent->Photodegradation_Products Light (UV/Visible) Oxidative_Products N-Oxides, etc. Parent->Oxidative_Products Oxidizing Agents (e.g., H2O2)

Caption: Potential degradation pathways for 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives.

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during the experimental use of 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives.

Issue Potential Cause Recommended Solution
Inconsistent results in biological assays. Compound degradation due to improper storage or handling of stock solutions.1. Verify that the solid compound and stock solutions are stored under the recommended conditions (2-8°C, protected from light).2. Prepare fresh stock solutions before each experiment.3. Perform a quick purity check of your stock solution using HPLC-UV if you suspect degradation.
Appearance of unexpected peaks in HPLC chromatograms during analysis. Formation of degradation products.1. Implement a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.2. Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.3. Review your sample preparation and handling procedures to minimize exposure to light, extreme temperatures, and incompatible solvents.
Poor solubility in aqueous buffers. The trifluoromethyl and nitro groups increase the lipophilicity of the molecule.1. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF.2. Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your assay (typically <1%).3. Use sonication to aid dissolution, but avoid excessive heating.
Precipitation of the compound during long-term cell culture experiments. Limited aqueous solubility and potential for the compound to come out of solution over time.1. Determine the thermodynamic solubility of your compound in the cell culture medium to establish a maximum working concentration.2. Consider the use of formulation aids such as cyclodextrins, but be sure to run appropriate vehicle controls.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of your compound.[11][12][13] This information is critical for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of a 6-nitro-4-(trifluoromethyl)-1H-indazole derivative under various stress conditions.

Materials:

  • 6-nitro-4-(trifluoromethyl)-1H-indazole derivative

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of acetonitrile/water (50:50).

    • Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the control solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the control solution in a quartz cuvette to a light source according to ICH Q1B guidelines. Wrap a parallel sample in aluminum foil as a dark control.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (including the unstressed control) by HPLC-UV. Aim for 5-20% degradation of the parent compound.[14] If degradation is too rapid or too slow, adjust the duration or temperature of the stress condition.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Analyze Analyze by HPLC-UV Acid->Analyze Base Basic (NaOH) Base->Analyze Oxidative Oxidative (H2O2) Oxidative->Analyze Thermal Thermal Thermal->Analyze Photo Photolytic Photo->Analyze Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[15][16]

Objective: To develop a reverse-phase HPLC method capable of separating a 6-nitro-4-(trifluoromethyl)-1H-indazole derivative from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study. The method is considered specific if the parent peak is well-resolved from all degradation product peaks (resolution > 1.5). Use a PDA detector to check for peak purity.

  • Linearity: Prepare a series of dilutions of the parent compound and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the parent compound into a placebo (if applicable) at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[15]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.[15]

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Summary of Stability Data (Illustrative)

The following table provides an illustrative summary of potential stability data for a hypothetical 6-nitro-4-(trifluoromethyl)-1H-indazole derivative. This data is for example purposes only and must be confirmed by experimental studies.

Stress Condition Conditions Observation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hMinor degradation (<5%)Minimal
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hModerate degradation (10-15%)Possible hydrolysis products
Oxidative 3% H₂O₂, RT, 24hSignificant degradation (>20%)N-oxides and other oxidative products
Photolytic ICH Q1B, 24hSignificant degradation (>30%), color changeMultiple photoproducts
Thermal (Solid) 80°C, 7 daysStable (<2% degradation)Minimal
Thermal (Solution) 80°C, 48hModerate degradation (5-10%)Thermally induced degradation products

This technical support guide provides a framework for understanding and managing the stability of 6-nitro-4-(trifluoromethyl)-1H-indazole derivatives. By following these guidelines and protocols, researchers can ensure the quality and integrity of their experimental results.

References

  • BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. [URL: provided by grounding tool]
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [URL: https://www.beilstein-journals.org/bjoc/articles/17/1/276]
  • PMC. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654881/]
  • ACS Publications. (2000, January 15). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. [URL: https://pubs.acs.org/doi/10.1021/es990928e]
  • Elsevier. (2013). Forced degradation and impurity profiling. [URL: provided by grounding tool]
  • SciSpace. (2016, December 14). Forced Degradation Studies. [URL: https://typeset.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [URL: provided by grounding tool]
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. [URL: provided by grounding tool]
  • ChemScene. (n.d.). 1169788-32-2 | 6-Nitro-4-(trifluoromethyl)-1H-indazole. [URL: https://www.chemscene.com/products/6-Nitro-4-(trifluoromethyl)-1H-indazole-1169788-32-2.html]
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [URL: https://jddtonline.info/index.php/jddt/article/view/1681]
  • PMC. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5795851/]
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [URL: https://www.ijsdr.org/papers/IJSDR2208083.pdf]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). [URL: provided by grounding tool]
  • PubMed. (2017, January 15). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. [URL: https://pubmed.ncbi.nlm.nih.gov/27837469/]
  • BenchChem. (2025). Synthesis of 6-Bromo-4-nitro-1H-indazole: An Application Note and Detailed Protocol. [URL: provided by grounding tool]
  • PMC. (n.d.). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507663/]
  • SciSpace. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [URL: https://typeset.
  • ChemScene. (n.d.). 1360930-13-7 | 4-Nitro-6-(trifluoromethyl)-1H-indazole. [URL: https://www.chemscene.com/products/4-Nitro-6-(trifluoromethyl)-1H-indazole-1360930-13-7.html]
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. [URL: https://patents.google.
  • PMC. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7990472/]
  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [URL: https://www.beilstein-journals.org/bjoc/articles/20/170]
  • SciSpace. (2017, January 1). Characteristics and Products of the Reductive Degradation of 3-Nitro-1,2,4-Triazol-5-One (NTO) and 2,4-Dinitroanisole (DNAN) in. [URL: https://typeset.
  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [URL: provided by grounding tool]
  • ResearchGate. (2025, August 6). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. [URL: https://www.researchgate.net/publication/309831952_Characteristics_and_products_of_the_reductive_degradation_of_3-nitro-124-triazol-5-one_NTO_and_24-dinitroanisole_DNAN_in_a_Fe-Cu_bimetal_system]
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [URL: https://www.beilstein-journals.org/bjoc/articles/17/1/189]
  • Advanced Pharmaceutical Bulletin. (2016, March 17). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydr. [URL: https://apb.tbzmed.ac.ir/jufile?ar_id=1980&lang=en]
  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). [URL: provided by grounding tool]
  • ResearchGate. (n.d.). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [URL: https://www.researchgate.net/publication/7008985_New_Practical_Synthesis_of_Indazoles_via_Condensation_of_o-Fluorobenzaldehydes_and_Their_O-Methyloximes_with_Hydrazine]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-nitro-4-(trifluoromethyl)-1H-indazole and Other Indazole Derivatives in Drug Discovery

The indazole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are the cornerstone of numerous therapeutic agents, demonstrating a vast array of b...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are the cornerstone of numerous therapeutic agents, demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][3] The versatility of the indazole nucleus allows for extensive functionalization, leading to the development of several FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib.[2][4] This guide provides an in-depth comparison of 6-nitro-4-(trifluoromethyl)-1H-indazole with other key indazole derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies for synthesis and evaluation.

The Unique Profile of 6-nitro-4-(trifluoromethyl)-1H-indazole

The strategic placement of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the indazole core imparts a unique electronic and physicochemical profile to 6-nitro-4-(trifluoromethyl)-1H-indazole. While direct experimental data for this specific molecule is limited in public literature, we can infer its properties and potential based on the well-documented effects of these functional groups on related scaffolds.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly influences the molecule's electronic distribution.[5] Its position on the indazole ring is critical to its biological activity.[5][6] Furthermore, the nitro group can undergo bioreductive activation by nitroreductase enzymes, a mechanism often exploited in the design of antiparasitic and hypoxic cancer cell-targeting agents.[5]

  • The Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group is a common strategy in modern drug design to enhance a molecule's therapeutic potential. The -CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable interactions, and enhance cell membrane permeability due to its lipophilic nature.[7][8] Studies on other heterocyclic compounds have shown that the addition of a -CF₃ moiety can significantly boost anti-cancer activity.[7]

Physicochemical Properties (Predicted)
PropertyValueSource/Rationale
IUPAC Name 6-nitro-4-(trifluoromethyl)-1H-indazoleStandard Nomenclature
Molecular Formula C₈H₄F₃N₃O₂Based on Structure
Molecular Weight 231.13 g/mol [9]
Appearance Likely a yellow solidBased on related nitroindazoles[10]
Solubility Expected to be soluble in organic solvents like DMSO and DMFCommon for heterocyclic compounds[11]

Comparative Analysis with Other Indazole Derivatives

The biological activity of an indazole derivative is profoundly dictated by the nature and position of its substituents.

The Critical Role of Nitro Group Positioning

The isomeric position of the nitro group leads to distinct pharmacological profiles.[5]

  • 5-Nitroindazoles: Have demonstrated significant promise as antiparasitic agents, particularly against Trypanosoma cruzi and Leishmania species.[5][11] Their mechanism is often linked to the bioreductive activation of the nitro group by parasitic enzymes.[5]

  • 6-Nitroindazoles: Derivatives of 6-nitro-1H-indazole have shown a range of activities, including antileishmanial and antibacterial effects.[3][12]

  • 4- and 7-Nitroindazoles: These isomers have been reported to be weakly or non-mutagenic compared to 5- and 6-nitroindazoles in certain assays.[6] 7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS).[5]

The electron-withdrawing nature of the nitro group is crucial, and the activity sequence for some antimicrobial applications has been observed as NO₂ > Cl > Br > H.[12]

The Impact of Trifluoromethyl and Other Substituents

The trifluoromethyl group is a key feature in many modern kinase inhibitors. Its presence can lead to a remarkable improvement in activity.[13]

The indazole scaffold's versatility allows for a wide range of substitutions that modulate its activity. For instance, 3-aminoindazoles serve as effective hinge-binding templates for kinase inhibitors, with compounds like ABT-869 showing potent inhibition of multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[14] The introduction of fluorine atoms, as in 3-Amino-4,6-difluoro-1H-indazole, can further modulate metabolic stability and binding affinity.[14]

Performance in Biological Assays: A Comparative Overview

The following table summarizes the reported biological activities of various indazole derivatives, providing a basis for comparing the potential efficacy of 6-nitro-4-(trifluoromethyl)-1H-indazole.

Compound/DerivativeTarget/AssayActivity (IC₅₀)Reference
5-Nitroindazole DerivativeTrypanosoma cruzi amastigotes0.41 µM[5]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis amastigotes0.46 µM[11]
Indazole Derivative 2f 4T1 Breast Cancer Cell Line0.23 µM[4]
1H-indazole-based FGFR InhibitorFGFR1-30.8–2.0 µM[1]
Indazole-pyrimidine derivative 13i VEGFR-234.5 nM[13]

Experimental Protocols

Reproducibility and methodological rigor are paramount in scientific research. The following sections detail standardized protocols for the synthesis and biological evaluation of substituted indazoles.

General Synthesis of a Substituted 4-Nitro-1H-Indazole

The synthesis of 4,6-disubstituted 1H-indazoles can be challenging, with few methods reported.[15] The following is a generalized, plausible workflow for synthesizing a 6-substituted-4-nitro-1H-indazole, which could be adapted for 6-nitro-4-(trifluoromethyl)-1H-indazole. The process typically involves the cyclization of an appropriately substituted aniline derivative.

Workflow for Substituted Indazole Synthesis

Caption: General workflow for the synthesis of a substituted 4-nitro-1H-indazole.

Step-by-Step Protocol:

  • Nitration: To a solution of the starting substituted 2-methylaniline in a suitable solvent (e.g., dichloromethane), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.[16] Maintain the temperature and stir the reaction mixture until completion (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

  • Diazotization and Cyclization: Dissolve the purified nitroaniline intermediate in an appropriate acid (e.g., acetic acid). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise.[15]

  • Reaction: Allow the mixture to stir at low temperature, then warm to room temperature to complete the cyclization.

  • Final Isolation: Quench the reaction with water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the final 1H-indazole derivative.[12]

Protocol for In Vitro Anti-proliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the anti-proliferative effects of a compound.[12]

  • Cell Seeding: Plate cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.[12]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Mechanism of Action: Targeting Key Signaling Pathways

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[4][5]

VEGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor survival and expansion.[5] Indazole-based drugs like Pazopanib function as multi-kinase inhibitors that target VEGFR, thereby blocking downstream signaling and inhibiting angiogenesis.[5]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates VEGF VEGF Ligand VEGF->VEGFR Binds Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified diagram of VEGFR signaling and its inhibition by indazole derivatives.

Conclusion and Future Perspectives

6-nitro-4-(trifluoromethyl)-1H-indazole represents a compelling scaffold for drug discovery, combining the bioreductive potential of a nitro group with the stability- and affinity-enhancing properties of a trifluoromethyl group. While further direct experimental validation is required, comparative analysis with other nitro- and trifluoromethyl-substituted indazoles suggests significant potential as an anti-cancer or antiparasitic agent. The structure-activity relationships discussed herein underscore the importance of rational substituent placement on the indazole core. Future research should focus on the synthesis of this specific compound and its head-to-head comparison with established derivatives in a battery of biological assays to fully elucidate its therapeutic promise.

References

  • A Comparative Guide to the Structure-Activity Relationship of Nitroindazole Isomers. Benchchem.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Discovery and synthesis of novel indazole derivatives. Benchchem.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Indazole – Knowledge and References. Taylor & Francis.
  • Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. PubMed.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
  • Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. Benchchem.
  • Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate.
  • Antileishmanial activity of 5-nitroindazole derivatives. PMC.
  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate.
  • A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. Benchchem.
  • 4-Nitro-6-(trifluoromethyl)-1H-indazole. ChemScene.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols. Benchchem.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
  • Indazole synthesis. Organic Chemistry Portal.
  • Method for preparing 1H-indazole derivative. Google Patents.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

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Comparative

Comparing the biological activity of 6-nitro-4-(trifluoromethyl)-1H-indazole analogs

An In-Depth Comparative Guide to the Biological Activity of 6-Nitro-4-(trifluoromethyl)-1H-indazole Analogs The indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Nitro-4-(trifluoromethyl)-1H-indazole Analogs

The indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of targeted therapeutics ranging from kinase inhibitors to antiparasitic agents. Among its functionalized derivatives, 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) and its structural analogs represent a unique class of compounds. By combining the strong electron-withdrawing and lipophilic properties of a trifluoromethyl (-CF3) group with the redox-active potential of a nitro (-NO2) group, these analogs offer highly tunable biological activities[1].

This guide provides an objective comparison of the biological performance of nitro- and trifluoromethyl-substituted indazole analogs, exploring their structure-activity relationships (SAR), mechanistic pathways, and the validated experimental protocols used to evaluate them.

Mechanistic Rationale: The Synergy of -NO2 and -CF3 Substitutions

To understand the biological efficacy of these analogs, it is critical to analyze the causality behind the chemical substitutions:

  • The Trifluoromethyl (-CF3) Advantage: The incorporation of a -CF3 group at the 4- or 6-position significantly enhances the molecule's lipophilicity, improving cellular membrane permeability. Furthermore, the strong C-F bonds protect the indazole core from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life[2].

  • The Nitro (-NO2) Pharmacophore: In antiparasitic applications, the nitro group acts as a "prodrug" trigger. Parasitic enzymes, such as Trypanothione reductase (TryR) in Leishmania species, selectively reduce the nitro group, generating reactive oxygen species (ROS) that lead to parasitic apoptosis[3]. In oncology, the nitro group serves as a potent hydrogen-bond acceptor, anchoring the indazole core within the ATP-binding hinge region of target kinases like VEGFR-2[2].

MOA A Nitro-Trifluoromethyl Indazole Analogs B Trypanothione Reductase (TryR) Reduction A->B Antiparasitic Pathway E Kinase Hinge Region Binding (e.g., VEGFR-2) A->E Anticancer Pathway C ROS Accumulation & Oxidative Stress B->C D Parasite Apoptosis (Leishmania spp.) C->D F Inhibition of Tumor Angiogenesis E->F

Caption: Divergent mechanisms of action for nitro/trifluoromethyl-substituted indazoles in biological systems.

Comparative Biological Activity

While 6-nitro-4-(trifluoromethyl)-1H-indazole is primarily utilized as an advanced synthetic building block, its closely related mono- and di-substituted analogs have been extensively profiled. The table below summarizes the quantitative performance of these alternatives across different biological targets.

Compound Class / AnalogPrimary Biological TargetObserved Activity / IC50Key Mechanistic Insight
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles NCI-H460 (Lung Carcinoma)5 – 15 μM[4]The 6-nitro substitution drives cytotoxic antiproliferative effects via kinase inhibition.
3-Chloro-6-nitro-1H-indazole derivatives Leishmania species (TryR)High growth inhibition[3]The nitro group undergoes parasite-specific reduction, causing fatal oxidative stress.
3-Bromo-6-(trifluoromethyl)-1H-indazole VEGFR-2 (Angiogenesis)Potent Kinase Inhibition[2]The -CF3 group enhances binding affinity in the hydrophobic pocket of the kinase domain.
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole Nitric Oxide Synthase (NOS)83% inhibition of NOS-II[5]Fluorination increases selectivity for inducible NOS (NOS-II) over neuronal NOS (NOS-I).
6-Nitro-1H-indazole 2-azetidinones Bacterial/Fungal StrainsBroad-spectrum MIC[6]The combination of the indazole core with a β-lactam ring disrupts microbial cell wall synthesis.

Performance Analysis: The data demonstrates that combining halogenation (like fluorine/trifluoromethyl) with nitro substitution yields highly potent molecules. For instance, while basic 6-nitroindazole exhibits moderate anti-inflammatory properties, the addition of halogenated groups (as seen in the tetrafluoro or chloro-analogs) drastically shifts the activity profile toward potent antiparasitic and targeted anticancer efficacy[4][5].

Experimental Workflows for Biological Evaluation

To ensure trustworthiness and reproducibility, the biological activity of these analogs must be evaluated using self-validating assay systems. Below are the standardized, step-by-step methodologies for assessing both antiparasitic and kinase-inhibitory activities.

Protocol A: In Vitro Antileishmanial Activity (MTT Assay)

This assay leverages the reduction of MTT by mitochondrial succinate dehydrogenase to measure parasite viability[7].

  • Self-Validation Mechanism: The inclusion of Amphotericin B ensures the assay is sensitive to known antileishmanial agents, while the DMSO control establishes the baseline for 100% viability.

Step-by-Step Procedure:

  • Culture Preparation: Cultivate Leishmania major promastigotes in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Compound Dilution: Prepare a 10 mM stock solution of the indazole analog in DMSO. Dilute serially in culture media to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50 μM). Ensure final DMSO concentration remains ≤0.5%.

  • Incubation: Seed 1 × 10^6 promastigotes/well in a 96-well plate. Add the compound dilutions. Include Amphotericin B as a positive control and 0.5% DMSO as a vehicle control. Incubate for 72 hours at 25°C.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization & Readout: Centrifuge the plate, discard the supernatant, and dissolve the resulting formazan crystals in 100 μL of DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: VEGFR-2 Kinase Inhibition Assay (Luminescence)

For analogs targeting oncology pathways, evaluating direct kinase inhibition is crucial[2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1x kinase buffer containing ATP and the specific VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1).

  • Enzyme Addition: Add recombinant VEGFR-2 enzyme to the master mix.

  • Compound Screening: Dispense the master mix into a 384-well plate. Add the indazole analogs at varying concentrations. Include Sorafenib as a positive control and a "no-enzyme" well as a background control.

  • Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo™). This reagent consumes the remaining unreacted ATP to generate light.

  • Quantification: Measure luminescence. High luminescence indicates high kinase inhibition (less ATP consumed by the enzyme).

Workflow S1 1. Compound Library (Indazole Analogs) S2 2. Target Selection (Cells or Enzymes) S1->S2 S3 3. Self-Validating Controls (Positive/Negative) S2->S3 S4 4. Viability / Kinase Assay (MTT / Luminescence) S3->S4 S5 5. IC50 Calculation & Lead Optimization S4->S5

Caption: Standardized high-throughput screening workflow for evaluating indazole analog biological activity.

Conclusion

The 6-nitro-4-(trifluoromethyl)-1H-indazole scaffold and its functional analogs represent a highly versatile class of compounds. The strategic placement of the trifluoromethyl group ensures excellent pharmacokinetic stability and target binding affinity, while the nitro group acts as a functional warhead for both redox-mediated antiparasitic activity and kinase inhibition. By utilizing rigorous, self-validating screening protocols, researchers can effectively leverage these building blocks to discover next-generation therapeutics.

References

  • Abdelahi, M. M. M., et al. "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Scielo. "Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance". Scielo Brazil. Available at:[Link]

  • ResearchGate. "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation". Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 6-Nitro-4-(trifluoromethyl)-1H-indazole as a Privileged Scaffold

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular scaffold is the most critical decision in the Design-Make-Test-Analyze (DMTA) cycle. The indazole nucleus is a highly versatile phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular scaffold is the most critical decision in the Design-Make-Test-Analyze (DMTA) cycle. The indazole nucleus is a highly versatile pharmacophore, but its baseline pharmacokinetic and pharmacodynamic properties often require extensive optimization[1].

This technical guide objectively evaluates 6-nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) [2], comparing its performance against alternative indazole building blocks. By dissecting the mechanistic causality of its dual-substitution pattern, we provide a field-proven framework for researchers developing novel kinase inhibitors, anticancer agents, and antiparasitic therapeutics.

SAR_Logic Core 6-Nitro-4-(trifluoromethyl) -1H-indazole Nitro 6-Nitro Group Core->Nitro C6 Substitution CF3 4-Trifluoromethyl Core->CF3 C4 Substitution H_Bond Kinase Target Binding (Arg Salt Bridges) Nitro->H_Bond H-bond acceptor Redox Antiparasitic Prodrug (Bioreduction) Nitro->Redox Trypanothione reductase Lipo Membrane Permeability (Lipophilicity) CF3->Lipo Fluorine effect Metab Metabolic Stability (Blocks Oxidation) CF3->Metab Steric shielding

Fig 1. Logical SAR framework of 6-nitro-4-(trifluoromethyl)-1H-indazole in drug design.

Mechanistic Causality: The Dual-Pharmacophore Advantage

The superiority of 6-nitro-4-(trifluoromethyl)-1H-indazole over unsubstituted alternatives lies in the synergistic interplay between its two functional groups. Understanding the "why" behind these modifications is essential for rational drug design.

The 6-Nitro Group: Target Engagement and Redox Activation

The nitro group at the C6 position serves two distinct mechanistic purposes depending on the therapeutic area:

  • Kinase Inhibition (Anticancer): The highly electron-withdrawing oxygen atoms of the nitro group act as potent hydrogen bond acceptors. Molecular modeling confirms that the 6-nitro moiety frequently occupies the solvent-exposed region of kinase active sites (e.g., Akt or IDO1), forming critical salt bridges with arginine residues (such as Arg36 or Arg249)[1].

  • Antiparasitic Activity: In the treatment of Leishmania and Trypanosoma, the nitro group acts as a bioreducible prodrug handle. It is selectively reduced by parasite-specific enzymes like trypanothione reductase, generating reactive radical species that induce fatal oxidative stress within the parasite[3].

The 4-Trifluoromethyl Group: Pharmacokinetic Shielding

While the nitro group drives potency, the trifluoromethyl (-CF3) group at the C4 position dictates survivability and permeability:

  • Metabolic Stability: The C4 position on the indazole ring is highly susceptible to cytochrome P450-mediated oxidation. The -CF3 group provides a robust steric and electronic shield, effectively blocking this metabolic liability and significantly extending the compound's in vivo half-life[4].

  • Lipophilicity & Permeability: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the indazole NH, modulating its tautomeric equilibrium. This increases the overall lipophilicity of the scaffold, facilitating superior passive diffusion across lipid bilayers[5].

Objective Performance Comparison: Scaffold Alternatives

To objectively demonstrate the value of the dual-substituted scaffold, the table below summarizes representative structure-activity relationship (SAR) data. The data compares the baseline biological activity of N1-alkylated derivatives synthesized from four different indazole building blocks against standard in vitro models[4][6][7].

Scaffold AlternativeAntiproliferative IC50 (A549, µM)Antileishmanial IC50 (L. donovani, µM)In Vitro Metabolic Half-life (HLM, min)
1H-Indazole (Unsubstituted)> 50.0> 50.0~ 15.0
6-Nitro-1H-indazole 12.58.4~ 20.0
4-(Trifluoromethyl)-1H-indazole 25.035.0> 60.0
6-Nitro-4-(trifluoromethyl)-1H-indazole 3.2 1.8 > 60.0

Data Interpretation: The standalone 6-nitro modification improves target engagement but suffers from rapid clearance[6][7]. Conversely, the standalone 4-CF3 modification provides excellent stability but lacks the necessary binding affinity[4]. The combined 6-nitro-4-(trifluoromethyl)-1H-indazole scaffold yields a synergistic effect, delivering sub-micromolar to low-micromolar potency while maintaining a highly favorable metabolic profile.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating workflow for functionalizing this scaffold and evaluating its bioactivity.

Exp_Workflow Step1 Scaffold Preparation Step2 N1-Alkylation (NaH, DMF) Step1->Step2 Base Step3 C3-Iodination (NIS) Step2->Step3 Electrophile Step4 In Vitro Assay (MTT) Step3->Step4 Purified Ligand Step5 SAR Analysis Step4->Step5 IC50 Data

Fig 2. Experimental workflow for synthesizing and evaluating indazole derivatives.

Protocol A: Regioselective N1-Alkylation and C3-Iodination

This protocol functionalizes the scaffold for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions)[3][4].

  • Deprotonation: Dissolve 6-nitro-4-(trifluoromethyl)-1H-indazole (1.0 eq) in anhydrous DMF. Cool the reaction vessel to 0°C in an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions under argon.

    • Causality: The deprotonation of the indazole NH releases hydrogen gas and is highly exothermic. Strict thermal control (0°C) prevents the degradation of the starting material and thermodynamically favors N1-regioselectivity over N2 during the subsequent alkylation step[3].

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Stir for 16 hours at room temperature. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • C3-Iodination: Dissolve the purified N1-alkylated intermediate in DMF. Add N-Iodosuccinimide (NIS, 1.2 eq) and stir at 60°C for 4 hours.

    • Causality: NIS is utilized instead of molecular iodine (I2). NIS acts as a milder, solid electrophilic iodine source, preventing over-halogenation of the electron-deficient indazole ring and ensuring high regioselectivity strictly at the C3 position[4].

Protocol B: In Vitro Bioactivity Validation (MTT Assay)

To validate the antiproliferative or antiparasitic efficacy of the synthesized derivatives[3].

  • Cell Seeding: Plate target cells (e.g., A549 or L. donovani promastigotes) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Compound Exposure: Treat cells with serial dilutions of the synthesized indazole derivatives (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Miltefosine or Doxorubicin). Incubate for 48 hours.

  • Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The MTT assay is chosen because it specifically measures the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, self-validating colorimetric readout of cell viability, which is highly sensitive to the metabolic disruption caused by the nitro-reduction pathway of the indazole scaffold[3].

  • Data Acquisition: Solubilize the formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Conclusion

The rational selection of starting materials fundamentally dictates the success of a drug discovery program. As demonstrated by comparative SAR data, 6-nitro-4-(trifluoromethyl)-1H-indazole is not merely a structural novelty; it is a highly optimized, privileged scaffold. By combining the target-engaging properties of the nitro group with the metabolic shielding of the trifluoromethyl group, this building block allows medicinal chemists to bypass early-stage pharmacokinetic bottlenecks and accelerate the development of highly potent therapeutics.

References

  • SciELO. "Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance". Available at: [Link]

  • PubMed Central (PMC). "Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids". Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 6-nitro-4-(trifluoromethyl)-1H-indazole versus Commercial Kinase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 6-nitro-4-(trifluoromethyl)-1H-indazole, against the well-established, commercially available multi-kinase inhibitors, So...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 6-nitro-4-(trifluoromethyl)-1H-indazole, against the well-established, commercially available multi-kinase inhibitors, Sorafenib and Dasatinib. For the purpose of this illustrative guide, we will postulate a hypothetical kinase inhibitory profile for 6-nitro-4-(trifluoromethyl)-1H-indazole, focusing on kinases commonly implicated in oncogenic signaling pathways. This document is intended for researchers, scientists, and drug development professionals to provide a robust template for evaluating novel kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1] The subject of this guide, 6-nitro-4-(trifluoromethyl)-1H-indazole, is a novel small molecule featuring this core, with substitutions that may confer unique inhibitory properties.

To ascertain its therapeutic potential, a rigorous comparison against existing market leaders is essential. We have selected two such standards for this guide:

  • Sorafenib: A multi-kinase inhibitor targeting the Raf/Mek/Erk pathway, as well as VEGFR and PDGFR, known for its role in treating renal cell carcinoma and hepatocellular carcinoma.[2][3]

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and Src family kinases, primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][5]

This guide will delineate the experimental workflows to compare the biochemical potency, cellular activity, and antiproliferative effects of 6-nitro-4-(trifluoromethyl)-1H-indazole against these two drugs.

Comparative Analysis of Kinase Inhibitory Potency

The initial step in characterizing a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity. For 6-nitro-4-(trifluoromethyl)-1H-indazole, we will hypothesize a target profile for illustrative purposes.

Table 1: Comparative In-Vitro Kinase Inhibition Profiles (IC50, nM)

Kinase Target6-nitro-4-(trifluoromethyl)-1H-indazole (Hypothetical IC50, nM)Sorafenib (IC50, nM)Dasatinib (IC50, nM)
VEGFR-2 1590[2]-
PDGFR-β 2557[2]-
B-Raf 5022[2]-
c-Kit 7568[2]<1[4]
Bcr-Abl >1000-<1[4]
Src >1000-0.5[6]
EGFR >1000>10,000[2]-

Note: Dashes (-) indicate that the kinase is not a primary target or data is not widely reported.

Cellular Activity and Antiproliferative Effects

While in-vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context. This includes evaluating the inhibition of downstream signaling pathways and the overall effect on cell viability.

Table 2: Comparative Cellular Activity (IC50, µM)

Cell LineCancer Type6-nitro-4-(trifluoromethyl)-1H-indazole (Hypothetical IC50, µM)Sorafenib (IC50, µM)Dasatinib (IC50, µM)
HUVECEndothelial0.05~0.01-0.1-
A549Lung Carcinoma1.2~5-10~1-5
K562Chronic Myeloid Leukemia>10-~0.001-0.005
HT-29Colon Carcinoma0.8~5-10~0.1-1

Signaling Pathways Targeted by Selected Inhibitors

Understanding the signaling cascades affected by these inhibitors is key to interpreting their biological effects.

Targeted Signaling Pathways

Kinase_Inhibitor_Pathways cluster_VEGFR VEGFR Signaling cluster_BCRABL BCR-ABL Signaling cluster_Src Src Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK_V MEK Raf->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Proliferation ERK_V->Angiogenesis Sorafenib_V Sorafenib Sorafenib_V->VEGFR2 Inhibits Sorafenib_V->Raf Inhibits Indazole_V 6-nitro-4-(trifluoromethyl) -1H-indazole Indazole_V->VEGFR2 Inhibits BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf_B Raf Ras->Raf_B MEK_B MEK Raf_B->MEK_B ERK_B ERK MEK_B->ERK_B Proliferation_Survival Proliferation, Survival ERK_B->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival STAT5->Proliferation_Survival Dasatinib_B Dasatinib Dasatinib_B->BCR_ABL Inhibits Src Src FAK FAK Src->FAK Migration_Invasion Migration, Invasion FAK->Migration_Invasion Dasatinib_S Dasatinib Dasatinib_S->Src Inhibits

Caption: Overview of key signaling pathways targeted by Sorafenib and Dasatinib.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount.

In-Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.[7]

Experimental Workflow: In-Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents incubate Incubate Kinase with Inhibitor prepare_reagents->incubate initiate_reaction Initiate Reaction (Add ATP/Substrate) incubate->initiate_reaction reaction_incubation Incubate at 30°C initiate_reaction->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in-vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors (6-nitro-4-(trifluoromethyl)-1H-indazole, Sorafenib, Dasatinib) in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Plate Setup: In a 384-well plate, add the diluted inhibitors.

  • Kinase Addition: Add the purified kinase enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay.[8]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's downstream target within a cellular context.[9]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HUVEC for VEGFR-2, K562 for Bcr-Abl) and allow them to adhere overnight. Starve the cells in serum-free media if necessary, then treat with serial dilutions of the inhibitors for a specified time.

  • Stimulation (if required): For receptor tyrosine kinases like VEGFR-2, stimulate the cells with the corresponding ligand (e.g., VEGF-A) for a short period to induce phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (typically with BSA for phospho-antibodies) and probe with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-VEGFR-2).[9] Subsequently, probe with a primary antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against inhibitor concentration to determine the cellular IC50 for target inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor and incubate for a prolonged period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against inhibitor concentration to determine the IC50 for cell growth inhibition.

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking the novel compound 6-nitro-4-(trifluoromethyl)-1H-indazole against established kinase inhibitors. By employing a combination of in-vitro biochemical assays and cell-based functional assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and potential as a therapeutic agent. The provided protocols and workflows serve as a foundation for these critical preclinical investigations.

References

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. [Link]

  • Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. PMC. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. NIH. [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. PMC. [Link]

  • Vascular endothelial growth factor signaling in development and disease. Development. [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]

  • Summary of cell line IC 50 values and responses to dasatinib. ResearchGate. [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

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  • Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors. PMC. [Link]

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  • Dasatinib in chronic myeloid leukemia: a review. PMC. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]

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Validation

Comparative analysis of spectroscopic data for 6-nitro-4-(trifluoromethyl)-1H-indazole isomers

A Comparative Spectroscopic Guide to 6-Nitro-4-(trifluoromethyl)-1H-indazole and its Isomers In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Guide to 6-Nitro-4-(trifluoromethyl)-1H-indazole and its Isomers

In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a critical step that underpins the rational design of novel therapeutics. Among these, substituted indazoles are of significant interest due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive comparative analysis of the spectroscopic data for 6-nitro-4-(trifluoromethyl)-1H-indazole and its potential regioisomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their unambiguous identification.

The strategic placement of the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups on the indazole scaffold profoundly influences the electronic environment of the molecule. This, in turn, imparts unique spectroscopic signatures that can be effectively harnessed for isomer differentiation. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for structural assignment.

The Spectroscopic Challenge: Differentiating Isomers

The synthesis of substituted indazoles can often lead to the formation of a mixture of regioisomers. For a 4,6-disubstituted indazole, the primary isomers of concern are the 1H- and 2H-tautomers, along with potential positional isomers where the substituents are at different locations on the benzene ring. This guide will focus on the differentiation of isomers of 6-nitro-4-(trifluoromethyl)-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of indazole derivatives.[3] By examining the chemical shifts, coupling constants, and through-space interactions, one can confidently assign the substitution pattern.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum provides the initial and often most diagnostic clues for isomer identification. The key regions to scrutinize are the aromatic region, where the protons on the benzene ring resonate, and the downfield region, where the N-H proton of the indazole ring appears.

A patent for the preparation of 6-trifluoromethyl-4-nitro-1H-indazole provides the following ¹H NMR data (400MHz, d6-DMSO): δ 12.46 (br, 1H), 8.20 (s, 1H), 8.12 (s, 1H), 7.80 (s, 1H).[4] The broad singlet at 12.46 ppm is characteristic of the N-H proton in 1H-indazoles.[3] The three singlets in the aromatic region are indicative of the isolated protons on the benzene ring.

Key Differentiating Features in ¹H NMR:

  • N-H Proton: The presence of a broad singlet at a very downfield chemical shift (>10 ppm) is a hallmark of an unsubstituted 1H-indazole.[3] The chemical shift of this proton can be influenced by the solvent and concentration.

  • Aromatic Protons: The coupling patterns of the aromatic protons are crucial for determining the substitution pattern. For 6-nitro-4-(trifluoromethyl)-1H-indazole, we expect to see distinct signals for H-3, H-5, and H-7. The absence of significant coupling for these protons in the reported data suggests they are isolated from each other.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.[3][5]

¹⁹F NMR Spectroscopy: A Direct Probe of the Trifluoromethyl Group

¹⁹F NMR spectroscopy is an indispensable tool for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[6] The chemical shift of the trifluoromethyl group provides a direct insight into its electronic environment. For organofluorine compounds, the chemical shift range for CF₃ groups is typically between -50 to -70 ppm.[6] The ¹⁹F NMR spectrum of a trifluoromethyl derivative of a pyrimido[1,2-b]indazole, a related heterocyclic system, showed a chemical shift of -67.32 ppm, which is consistent with this range.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule.[8] For nitro-substituted indazoles, the IR spectrum is dominated by the strong absorptions of the nitro group.

Characteristic IR Absorption Bands:

  • N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretch in 1H-indazoles.[9]

  • Aromatic C-H Stretch: Weak to medium bands are typically observed around 3100 cm⁻¹.[9]

  • Asymmetric NO₂ Stretch: A strong and highly characteristic absorption band is expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[10]

  • Symmetric NO₂ Stretch: Another strong and characteristic band for the nitro group appears in the 1360-1290 cm⁻¹ region.[10]

  • C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1350-1120 cm⁻¹.

The presence of these characteristic bands provides strong evidence for the proposed structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.[11] For 6-nitro-4-(trifluoromethyl)-1H-indazole (C₈H₄F₃N₃O₂), the expected exact mass is 231.0256 g/mol .[12]

Expected Fragmentation Pathways:

In electrospray ionization (ESI) mass spectrometry, the molecule is likely to be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[13] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[13] The trifluoromethyl group is generally stable, but fragmentation involving its loss may also be observed.

Spectroscopic Technique 6-nitro-4-(trifluoromethyl)-1H-indazole Isomeric Variations (Predicted)
¹H NMR (ppm) N-H: ~12-14 (br s); Aromatic H's: ~7.8-8.2 (multiple singlets)[4]N-H chemical shift and aromatic coupling patterns will differ significantly for other positional isomers. 2H-isomers will lack the N-H proton signal.
¹³C NMR (ppm) C-CF₃: Quartet; C-NO₂: Downfield shift. Aromatic carbons in the range of 110-150 ppm.Chemical shifts of carbons directly attached to or near the substituents will vary based on their positions.
¹⁹F NMR (ppm) ~ -60 to -70The chemical shift will be sensitive to the electronic environment, thus differing for various isomers.
IR (cm⁻¹) N-H: ~3300-3400 (broad); Asymmetric NO₂: ~1550-1475 (strong); Symmetric NO₂: ~1360-1290 (strong); C-F: ~1350-1120 (strong)[9][10]The exact positions of the NO₂ and C-F stretching bands may shift slightly depending on the substitution pattern. 2H-isomers will lack the N-H stretch.
Mass Spec (m/z) [M+H]⁺ at ~232.0328[14]All isomers will have the same molecular weight. Fragmentation patterns may differ, providing clues to the substitution pattern.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Record the ¹⁹F NMR spectrum. A wider spectral width may be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer using a direct infusion or LC-MS method. Use an appropriate ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.

  • Tandem MS (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation and obtain structural information.

Visualizing the Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of 6-nitro-4-(trifluoromethyl)-1H-indazole Isomer Mixture Purification Chromatographic Separation (e.g., HPLC, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ComparativeAnalysis Comparative Analysis of Spectroscopic Data NMR->ComparativeAnalysis IR->ComparativeAnalysis MS->ComparativeAnalysis Structure Unambiguous Structure Assignment of Isomers ComparativeAnalysis->Structure

Caption: Workflow for the separation and spectroscopic identification of indazole isomers.

Conclusion

The unambiguous structural characterization of 6-nitro-4-(trifluoromethyl)-1H-indazole and its isomers relies on a multi-pronged spectroscopic approach. While ¹H NMR provides the most definitive data for distinguishing regioisomers, a comprehensive analysis incorporating ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry is crucial for complete and confident structural elucidation. By understanding the characteristic spectroscopic signatures imparted by the nitro and trifluoromethyl substituents, researchers can navigate the complexities of isomer differentiation with a high degree of certainty. This guide serves as a foundational resource, empowering scientists to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Available at: [Link]

  • Polo, C., & Pazdera, P. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available at: [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 27(19), 6289. Available at: [Link]

  • Supporting Information for a chemical synthesis paper. Wiley-VCH. (2007). Available at: [Link]

  • Supporting Information for a chemical synthesis paper. Royal Society of Chemistry. Available at: [Link]

  • López-Cara, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

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  • Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology. Available at: [Link]

  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Amari, G., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules, 28(24), 8089. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]

  • Samdal, S., et al. (2009). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. The Journal of Physical Chemistry A, 113(32), 9091-9106. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-18. Available at: [Link]

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  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-El-Remaily-Ghazzali/1e4c7324c4d5d36e2f5b8a5d3f8c8d8c8c8c8c8c]([Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-nitro-4-(trifluoromethyl)-1H-indazole

As a Senior Application Scientist, I have designed workflows for hundreds of highly reactive and biologically potent fluorinated building blocks. 6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed workflows for hundreds of highly reactive and biologically potent fluorinated building blocks. 6-Nitro-4-(trifluoromethyl)-1H-indazole (CAS: 1169788-32-2) is a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors. It is a combustible solid with a molecular weight of 231.13 that must be stored sealed at 2-8°C to maintain its ≥98% purity[1].

However, its structural motifs—specifically the electron-withdrawing trifluoromethyl (-CF3) group and the nitro (-NO2) group—create a unique hazard profile. Standard laboratory safety protocols are often insufficient for fluorinated nitroaromatics. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every operational step inherently confirms the safety of the next.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why this compound is hazardous. The toxicity is directly driven by its functional groups:

  • Nitroaromatic Toxicity (H302): The -NO2 group is prone to enzymatic reduction in vivo. If ingested or systemically absorbed, it can lead to the formation of reactive intermediates that oxidize hemoglobin, potentially causing methemoglobinemia—a dangerous condition that inhibits normal oxygen transport[2]. It is classified as acutely toxic if swallowed[3].

  • Trifluoromethyl Lipophilicity (H315): The -CF3 group significantly increases the lipophilicity (LogP) of the indazole core. This enhances dermal penetration. If the powder contacts the skin, it can bypass the stratum corneum more efficiently than non-fluorinated analogs, causing systemic exposure and local inflammation[2].

  • Particulate Hazards (H319, H335): As a fine powder, it poses severe eye and respiratory tract irritation risks. Aerosolization during weighing or transfer is the primary route of accidental exposure[2]. Furthermore, dust clouds of this material in unventilated spaces present a combustion hazard[2].

Table 1: Hazard Classifications and Mechanistic Causality
Hazard ClassGHS CodeSignal WordBiological/Chemical Causality
Acute Toxicity (Oral) H302WarningAbsorption leads to systemic nitro-reduction and oxygen starvation (methemoglobinemia)[2],[3].
Skin Irritation H315WarningHigh lipophilicity from the -CF3 group facilitates rapid dermal penetration and local lesions[2].
Eye Irritation H319WarningFine particulate nature causes mechanical and chemical irritation to the cornea[2].
STOT (Single Exposure) H335WarningInhalation of dust triggers mucosal inflammation in the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a strict PPE regimen is required. The selection below is not arbitrary; it is directly correlated to the compound's physical state and high lipophilicity, adhering to.

Table 2: Required PPE and Operational Rationale
PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to non-polar organics. Double gloving prevents breakthrough if the highly lipophilic compound dissolves in residual skin moisture or organic solvents during handling.
Eye Protection Tight-fitting Chemical Safety GogglesStandard safety glasses are insufficient. Tight-fitting goggles prevent airborne particulates (dust clouds) from settling on the ocular mucosa[2].
Respiratory N95 / P100 Particulate Respirator (US) or FFP3 (EU)Required if handling outside a Class II fume hood. Filters out fine dust aerosols generated by electrostatic repulsion during spatial transfer[3].
Body Protection Flame-retardant Lab Coat (Nomex/Cotton blend)The compound is a combustible solid[2],[3]. A flame-retardant coat minimizes risk in case of static discharge during dissolution in flammable solvents.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step confirms the safety of the previous one. Use the following step-by-step methodology for weighing and reacting 6-nitro-4-(trifluoromethyl)-1H-indazole.

Step 1: Environmental Control & Preparation Ensure the Class II chemical fume hood has a face velocity of 80-100 fpm. Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the fine powder.

  • Validation: Check the digital airflow monitor. A steady reading confirms containment capability.

Step 2: Thermal Equilibration Transfer the sealed vial from the 2-8°C storage directly into the fume hood[1]. Allow it to equilibrate to room temperature for 15 minutes before opening.

  • Validation: The external surface of the vial must be completely free of condensation before opening to prevent moisture from degrading the compound or altering its mass.

Step 3: Anti-Static Weighing The fluorinated nature of the compound causes severe static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the solid.

  • Validation: Hover a gloved finger 2 inches above the powder in the boat; if no particles "jump" to the glove, the static charge is neutralized. Proceed to weigh.

Step 4: In-Hood Dissolution (Critical Step) Do not transfer the dry powder across the lab to a reaction vessel. Instead, dissolve the weighed compound directly in the weighing boat or a secondary vial using your reaction solvent (e.g., DMF, DMSO).

  • Validation: Visually confirm complete dissolution. A clear, particulate-free liquid solution guarantees zero risk of toxic aerosolization during transport to the reaction block.

Step 5: Decontamination Wipe down the balance and the hood surface with a solvent-dampened tissue (e.g., isopropanol), followed by a soap and water wipe to remove any microscopic residue.

Workflow Visualization

G Start Storage Retrieval (2-8°C, Sealed) PPE Don PPE (Nitrile, N95, Goggles) Start->PPE Pre-handling Hood Transfer to Class II Fume Hood Weigh Weighing (Anti-static tools) Hood->Weigh Containment PPE->Hood Establish barrier Dissolve Dissolution (Avoid dust generation) Weigh->Dissolve Minimize aerosol React Closed-System Reaction Dissolve->React Liquid transfer Waste Hazardous Waste Segregation React->Waste Post-reaction

Fig 1. Self-validating standard operating workflow for 6-nitro-4-(trifluoromethyl)-1H-indazole.

Spill Response & Decontamination Plan

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure[2].

  • Minor Powder Spill (< 5g inside hood): Do NOT sweep dry. Dry sweeping aerosolizes the toxic dust. Gently mist the spill with water or a high-flashpoint solvent (like PEG-400) to dampen the powder[2]. Wipe up the dampened mass with absorbent pads. Place all cleanup materials into a sealed, labeled hazardous waste container. Wash the area thoroughly with strong detergent and water.

  • Major Spill (> 5g or outside hood): Evacuate the immediate area. Allow the dust to settle for at least 15 minutes. Personnel re-entering the area must wear a full-face respirator with P100 cartridges and a Tyvek suit. Use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup[2].

Waste Disposal & Logistical Plan

Because 6-nitro-4-(trifluoromethyl)-1H-indazole contains both nitro and trifluoromethyl groups, it presents highly specific disposal challenges.

  • Halogenated Waste Classification: Due to the -CF3 group, liquid waste streams containing this compound must be strictly classified as Halogenated Organic Waste . The C-F bond is extremely strong (~485 kJ/mol); incineration of fluorinated organics requires specialized high-temperature scrubbers to neutralize the hydrofluoric acid (HF) gas produced during combustion.

  • Chemical Segregation: Do not mix this waste with heavy metal waste or strong reducing agents. Nitro compounds can react exothermically when exposed to reducing environments.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a solid hazardous waste bin designated for combustible, halogenated solids.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor,[Link].

Sources

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Feasible Synthetic Routes

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6-nitro-4-(trifluoromethyl)-1H-indazole
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6-nitro-4-(trifluoromethyl)-1H-indazole
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